2-Methoxybenzoyl Phosphate: Chemical Structure, Properties, and Applications in Enzymatic and Signaling Assays
Executive Summary 2-Methoxybenzoyl phosphate (2-MBP) is a synthetic aromatic acyl phosphate that has become a critical reagent in structural biology, enzymology, and signal transduction research. Unlike traditional subst...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methoxybenzoyl phosphate (2-MBP) is a synthetic aromatic acyl phosphate that has become a critical reagent in structural biology, enzymology, and signal transduction research. Unlike traditional substrates such as benzoyl phosphate, 2-MBP possesses intrinsic fluorescence that is highly sensitive to the integrity of its acyl-phosphate bond[1]. This whitepaper provides an in-depth technical analysis of 2-MBP, detailing its physicochemical properties, its role as a high-throughput substrate for acylphosphatases, its utility as a small-molecule phosphodonor in two-component signaling systems, and validated protocols for its synthesis and application.
Chemical Structure and Physicochemical Profile
2-Methoxybenzoyl phosphate (
C8H9O6P
) is characterized by a methoxy group (-OCH₃) at the ortho position of a benzoyl ring, conjugated to a high-energy phosphate anhydride group.
Causality of Intrinsic Fluorescence
The addition of the electron-donating methoxy group to the aromatic ring creates a distinct electronic transition state. When the acyl-phosphate bond is intact, the molecule exhibits strong intrinsic fluorescence upon excitation in the near-UV spectrum, emitting intensely at 390 nm[1]. The hydrolysis of the high-energy anhydride bond disrupts this specific electronic configuration, effectively quenching the fluorescent signal[1]. Furthermore, the conversion of 2-MBP to 2-methoxybenzoate yields a molar extinction coefficient difference (
Δϵ
) at 301 nm that is 4.3-fold higher than that of benzoyl phosphate at 283 nm, making it vastly superior for spectrophotometric tracking[1].
4.3-fold higher sensitivity than benzoyl phosphate[1]
CheY Binding Affinity (
Ks
)
10 - 600 mM
Indicates low-affinity binding to the CheY receiver domain[2]
Phosphotransfer Rate (
kphos
)
0.05 - 0.5 s
−1
Slow baseline transfer rate compared to native Phospho-CheA[2]
Enzymatic Assays: The Acylphosphatase Paradigm
Acylphosphatases are widely distributed enzymes that hydrolyze the carboxyl-phosphate bond of acyl phosphates. Historically, assays relied on benzoyl phosphate, which required UV absorption tracking. The introduction of 2-MBP revolutionized this workflow by enabling continuous, high-throughput fluorimetric screening[1].
Mechanism of Action
The phosphate moiety of 2-MBP acts as the primary chemical group interacting with the enzyme's active site to form the Michaelis complex[1]. Upon nucleophilic attack, the acyl-phosphate bond is cleaved, releasing inorganic phosphate and 2-methoxybenzoate. Because the fluorescence is intrinsically linked to the intact anhydride, the rate of fluorescence decay is directly proportional to enzyme kinetics.
Fluorimetric assay mechanism based on 2-methoxybenzoyl phosphate hydrolysis.
Two-Component Signaling: CheY Phosphorylation
In bacterial chemotaxis, the response regulator CheY dictates swimming behavior via its phosphorylation state. While CheY is natively phosphorylated by the histidine kinase CheA, researchers utilize small-molecule phosphodonors like 2-MBP to isolate and study the autophosphorylation kinetics of the CheY receiver domain without the confounding variables of protein-protein interactions[2].
Kinetic Insights and Causality
Studies utilizing 2-MBP reveal that small-molecule phosphodonors bind to CheY with relatively low affinity (
Ks
ranging from 10 to 600 mM) and exhibit slow phosphotransfer rates (
kphos
of 0.05 to 0.5 s
−1
)[3]. By contrast, phosphorylation by phospho-CheA occurs at ~800 s
−1
[4].
Experimental Causality: This massive discrepancy proves that CheA does not merely donate a phosphate; it actively provides significant catalytic assistance to CheY during the phosphotransfer event[4].
Phosphorylation of the CheY response regulator by 2-methoxybenzoyl phosphate.
Validated Experimental Protocols
Protocol A: Synthesis of 2-Methoxybenzoyl Phosphate
Rationale: The synthesis requires nucleophilic acyl substitution. Because the acyl chloride intermediate is highly susceptible to hydrolysis, strictly anhydrous conditions are mandatory to prevent the formation of 2-methoxybenzoic acid[5].
Preparation: Dissolve 2-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under an argon atmosphere.
Nucleophilic Attack: Slowly add a protected phosphate salt (e.g., silver dibenzyl phosphate or triethylammonium phosphate) at 0°C. Stir continuously for 4 hours.
Filtration: Filter out the precipitated silver chloride (if using silver salts) under inert gas.
Deprotection: Subject the protected acyl phosphate intermediate to mild catalytic hydrogenation (Pd/C,
H2
gas) to cleave the benzyl protecting groups without breaking the fragile acyl-phosphate anhydride bond.
Validation: Confirm the product via GC-MS (monitoring the
m/z
range of 40-300)[5] and store at -80°C in anhydrous conditions.
Workflow for the chemical synthesis of 2-methoxybenzoyl phosphate.
Rationale: This protocol is a self-validating system. The baseline fluorescence must remain stable prior to enzyme addition; any premature quenching indicates substrate degradation (spontaneous hydrolysis).
Buffer Preparation: Prepare a 0.1 M acetate buffer at pH 5.3.
Substrate Initialization: Add 2-MBP to a final concentration of 0.1 – 2.0 mM in a quartz cuvette.
Baseline Validation: Place the cuvette in a spectrofluorometer. Set excitation to the near-UV range (~290 nm) and emission to 390 nm. Monitor for 60 seconds to ensure a stable, flat baseline fluorescence.
Enzymatic Cleavage: Inject the acylphosphatase sample.
Data Acquisition: Record the continuous decrease in fluorescence at 390 nm. Calculate the initial velocity (
V0
) based on the linear phase of fluorescence quenching.
References
Paoli, P., Camici, G., Manao, G., & Ramponi, G. (1995). "2-Methoxybenzoyl phosphate: a new substrate for continuous fluorimetric and spectrophotometric acyl phosphatase assays." Experientia, 51(1), 57-62. Available at: [Link]
Mayover, T. L., Halkides, C. J., & Stewart, R. C. (1999). "Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors." Biochemistry, 38(8), 2259–2271. Available at:[Link]
The Hydrolysis of 2-Methoxybenzoyl Phosphate: A Mechanistic Exploration of Intramolecular Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the hydrolysis mechanism of 2-methoxybenzoyl phosphate. In...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the hydrolysis mechanism of 2-methoxybenzoyl phosphate. In the absence of direct, extensive studies on this specific molecule, we present a scientifically grounded, proposed mechanism based on established principles of physical organic chemistry and compelling analogies to well-documented neighboring group participation phenomena. By drawing parallels with the extensively studied hydrolysis of aspirin (acetylsalicylic acid), this guide elucidates the critical role of the ortho-methoxy group in facilitating intramolecular catalysis. The discussion encompasses the proposed reaction pathway, the influence of pH on reaction kinetics, and the expected experimental evidence that would validate this mechanistic hypothesis. This document is intended to serve as a foundational resource for researchers working with acyl phosphates and to stimulate further investigation into the nuanced reactivity of this class of compounds.
Introduction: The Significance of Acyl Phosphates and the Intrigue of the Ortho-Methoxy Group
Acyl phosphates are a class of high-energy mixed anhydrides that play a crucial role in various biochemical processes, including cellular metabolism and signal transduction. Their inherent reactivity also makes them valuable intermediates in organic synthesis and key components in the design of prodrugs and bioactive molecules. The hydrolysis of acyl phosphates, the cleavage of the P-O-C bond by water, is a fundamental reaction that governs their stability and biological activity.
The subject of this guide, 2-methoxybenzoyl phosphate, presents a particularly interesting case for mechanistic study. The presence of a methoxy group at the ortho position of the benzoyl moiety introduces the potential for intramolecular catalysis, a phenomenon where a functional group within the reacting molecule itself participates in the reaction, often leading to a significant rate enhancement compared to its meta or para isomers.[1][2] Understanding the mechanism of hydrolysis for 2-methoxybenzoyl phosphate is therefore not only of academic interest but also holds practical implications for the design of more stable or, conversely, more labile acyl phosphate-containing compounds for various applications.
This guide will delve into the proposed mechanism of hydrolysis, drawing heavily on the well-established principles of neighboring group participation. We will explore how the ortho-methoxy group is postulated to act as an intramolecular catalyst, influencing the reaction pathway and its kinetics.
Proposed Mechanism of Hydrolysis: Intramolecular Nucleophilic Catalysis
The hydrolysis of 2-methoxybenzoyl phosphate is proposed to proceed via a mechanism involving intramolecular nucleophilic catalysis by the ortho-methoxy group. This mechanism is analogous to the well-documented intramolecular general base catalysis observed in the hydrolysis of aspirin (acetylsalicylic acid), where the ortho-carboxylate group plays a crucial role.[3][4]
The proposed pathway can be envisioned as a two-step process:
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the ortho-methoxy group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acyl phosphate. This leads to the formation of a transient, cyclic five-membered ring intermediate. This type of intramolecular reaction is often kinetically favored over the corresponding intermolecular reaction due to the proximity of the reacting groups.[1][2]
Hydrolysis of the Intermediate: The cyclic intermediate is highly reactive and is subsequently attacked by a water molecule. This attack can occur at either the exocyclic carbonyl carbon or the phosphorus atom. Given the nature of the leaving groups, attack at the carbonyl carbon is more likely, leading to the formation of 2-methoxybenzoic acid and inorganic phosphate.
This proposed mechanism is visually represented in the following reaction pathway diagram:
Caption: Proposed mechanism for the hydrolysis of 2-methoxybenzoyl phosphate.
The Role of the Ortho-Methoxy Group: A Comparison with Aspirin
The rationale for proposing this mechanism is strongly supported by the extensive literature on the hydrolysis of aspirin.[3][4][5][6] In aspirin, the ortho-carboxylate group is known to act as an intramolecular general base, activating a water molecule for nucleophilic attack on the ester carbonyl.[3] While the methoxy group in 2-methoxybenzoyl phosphate is not a base in the same way a carboxylate is, its oxygen atom possesses lone pairs of electrons that can act as a nucleophile.
This direct nucleophilic participation of a neighboring group is a well-established phenomenon in organic chemistry, often referred to as anchimeric assistance.[1][2] The formation of a five-membered ring in the transition state is entropically favored and can lead to a significant acceleration of the reaction rate compared to systems where such intramolecular participation is not possible (e.g., 3-methoxybenzoyl phosphate or 4-methoxybenzoyl phosphate).
Kinetics and pH-Rate Profile: Expected Observations
The rate of hydrolysis of 2-methoxybenzoyl phosphate is expected to be significantly influenced by the pH of the medium. A pH-rate profile, a plot of the logarithm of the observed rate constant (log k_obs) versus pH, is a powerful tool for elucidating reaction mechanisms.[7][8][9]
Based on the proposed mechanism and the behavior of analogous systems, the pH-rate profile for the hydrolysis of 2-methoxybenzoyl phosphate is expected to exhibit the following features:
A pH-Independent Region: At neutral and slightly acidic pH, the hydrolysis is likely to be dominated by the intramolecularly catalyzed pathway. In this region, the rate of the reaction would be independent of the concentration of H+ or OH-, resulting in a plateau in the pH-rate profile. This is because the intramolecular nucleophile (the methoxy group) is always present and its concentration does not change with pH. A similar pH-independent region is observed in the hydrolysis of aspirin between pH 4 and 8.[4]
Acid-Catalyzed Hydrolysis: At low pH, the reaction rate may increase due to acid catalysis. Protonation of the phosphate group would make it a better leaving group, thus accelerating the overall reaction.
Base-Catalyzed Hydrolysis: At high pH, the reaction rate is expected to increase significantly due to the direct attack of hydroxide ions (OH-) on the carbonyl carbon. This is a common pathway for the hydrolysis of esters and acyl phosphates and is typically much faster than the uncatalyzed or intramolecularly catalyzed pathways.[10]
The expected pH-rate profile is illustrated in the following diagram:
Caption: Expected pH-rate profile for the hydrolysis of 2-methoxybenzoyl phosphate.
Experimental Validation: A Roadmap for Future Research
To definitively establish the hydrolysis mechanism of 2-methoxybenzoyl phosphate, a series of kinetic and mechanistic experiments would be required. The following protocols outline key experiments that would provide crucial evidence to support or refute the proposed intramolecular catalysis mechanism.
Kinetic Studies as a Function of pH
Objective: To determine the pH-rate profile for the hydrolysis of 2-methoxybenzoyl phosphate and identify the pH-independent region indicative of intramolecular catalysis.
Protocol:
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
Reaction Setup: Initiate the hydrolysis reaction by adding a small aliquot of a stock solution of 2-methoxybenzoyl phosphate in a suitable organic solvent (to ensure solubility) to the pre-thermostatted buffer solutions.
Monitoring the Reaction: Follow the progress of the reaction by monitoring the disappearance of the starting material or the appearance of one of the products (e.g., 2-methoxybenzoic acid) using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Data Analysis: Determine the pseudo-first-order rate constant (k_obs) at each pH by fitting the kinetic data to an appropriate rate equation.
Construction of pH-Rate Profile: Plot log k_obs versus pH to obtain the pH-rate profile.
Comparative Kinetic Studies
Objective: To compare the hydrolysis rates of 2-methoxybenzoyl phosphate with its meta and para isomers (3-methoxybenzoyl phosphate and 4-methoxybenzoyl phosphate) to demonstrate the rate enhancement due to the ortho-methoxy group.
Protocol:
Synthesis of Isomers: Synthesize 3-methoxybenzoyl phosphate and 4-methoxybenzoyl phosphate.
Kinetic Measurements: Determine the hydrolysis rates of all three isomers under identical conditions (e.g., in the pH-independent region).
Data Comparison: Compare the rate constants. A significantly faster rate for the 2-methoxy isomer would provide strong evidence for neighboring group participation.
Isotopic Labeling Studies
Objective: To probe the site of nucleophilic attack by water using ¹⁸O-labeled water.
Protocol:
Hydrolysis in H₂¹⁸O: Conduct the hydrolysis of 2-methoxybenzoyl phosphate in water enriched with the ¹⁸O isotope.
Product Analysis: Isolate the products, 2-methoxybenzoic acid and inorganic phosphate.
Mass Spectrometric Analysis: Analyze the isotopic composition of the products using mass spectrometry. If the proposed mechanism involving intramolecular attack at the carbonyl carbon is correct, the ¹⁸O label should be incorporated into the carboxyl group of 2-methoxybenzoic acid.
Conclusion: A Framework for Understanding and Future Inquiry
While direct experimental data on the hydrolysis of 2-methoxybenzoyl phosphate remains to be fully elucidated, the principles of intramolecular catalysis, strongly supported by the well-studied case of aspirin hydrolysis, provide a robust framework for proposing a detailed mechanism. The ortho-methoxy group is postulated to act as an intramolecular nucleophile, facilitating the hydrolysis of the acyl phosphate through a cyclic intermediate. This mechanism predicts a characteristic pH-rate profile with a pH-independent region and a significant rate enhancement compared to its isomers lacking the ortho-methoxy group.
The experimental protocols outlined in this guide offer a clear path for future research to validate this proposed mechanism. A thorough understanding of the factors governing the stability and reactivity of 2-methoxybenzoyl phosphate and related compounds is essential for the rational design of novel therapeutics, prodrugs, and chemical probes. This guide serves as a starting point for such endeavors, providing a solid theoretical foundation and a roadmap for experimental investigation.
References
Aspirin. (2024). In Wikipedia. Retrieved from [Link]
Diaba, F., & El Alaoui, A. (2015). Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. Open Journal of Physical Chemistry, 5, 69-76.
Fersht, A. R., & Kirby, A. J. (1967). Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. Journal of the American Chemical Society, 89(19), 4857-4863.
Patel, K., & Borchardt, R. T. (1990). Aspirin Hydrolysis in Plasma Is a Variable Function of Butyrylcholinesterase and Platelet-activating Factor Acetylhydrolase 1b2 (PAFAH1b2). Journal of Biological Chemistry, 288(22), 15865-15873.
Pop, A. M., & Copolovici, L. O. (2015). Study of hydrolysis of acetylsalicylic acid. Studia Universitatis "Vasile Goldiș" Arad, Seria Științele Vieții, 25(3), 191-196.
Brown, A. J., & Hamer, D. (1960). Intramolecular nucleophilic catalysis of glucoside hydrolysis by the 2-phosphate group.
Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis. Journal of the American Chemical Society, 83(20), 4400-4405.
Gomez-Bombarelli, R., Gonzalez-Perez, M., & Perez-Prior, M. T. (2023). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds.
Satchell, D. P. N., & White, G. F. (2003). A nucleophilic catalysis step is involved in the hydrolysis of aryl phosphate monoesters by human CT acylphosphatase. Journal of Biological Chemistry, 278(3), 1982-1988.
Neighbouring group participation. (2023). In Wikipedia. Retrieved from [Link]
Ramini, P., et al. (1997). Common-type acylphosphatase: steady-state kinetics and leaving-group dependence. Biochemical Journal, 327(Pt 1), 249-254.
Lee, J. P., et al. (2015). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society, 36(7), 1835-1839.
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
Sharma, V. K., & Sharma, R. (2023). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Journal of Physical Chemistry B, 127(12), 2845-2855.
Neighboring Group Participation. (2016). In Chem-Station Int. Ed.. Retrieved from [Link]
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
Keglevich, G., & Szekely, A. (2017).
van der Veken, B. J., et al. (2025). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 21, 1-20.
Warnke, S., et al. (2018). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Chemistry–A European Journal, 24(50), 13216-13223.
Williams, N. H., & Thatcher, G. R. J. (2010). Intramolecular catalysis of phosphodiester hydrolysis by two imidazoles. Journal of the American Chemical Society, 132(27), 9491-9493.
Hegarty, A. F., & Jencks, W. P. (1975). pH-rate profiles for reactions of N-(2-methoxy-5-nitrophenyl)phthalamic acid. Journal of the American Chemical Society, 97(25), 7188-7189.
Kirby, A. J., & Younas, M. (1970). Intramolecular General Acid Catalysis of the Hydrolysis of 2-(2'-Imidazolium)phenyl Phosphate, and Bond Length−Reactivity Correlations for Reactions of Phosphate Monoester Monoanions. Journal of the Chemical Society B: Physical Organic, 1165-1172.
Bols, M., & Hazell, R. G. (1994). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
Harris, M. E., & York, D. M. (2013).
US Environmental Protection Agency. (1998). Fate, Transport, and Transformation Test Guidelines, OPPTS 835.
Koike, T., & Kimura, E. (2019). Catalytic Hydrolysis of Phosphate Monoester by Supramolecular Complexes Formed by the Self-Assembly of a Hydrophobic Bis(Zn2+-cyclen) Complex, Copper, and Barbital Units That Are Functionalized with Amino Acids in a Two-Phase Solvent System. Molecules, 24(13), 2478.
HsDNPH1 pH-Rate Profile. (2023). In Semantic Scholar. Retrieved from [Link]
Duarte, F., & Kamerlin, S. C. L. (2021). Mechanistic Insights into Promoted Hydrolysis of Phosphoester Bonds by MoO2Cl2(DMF)2.
The Hydrolytic Stability of 2-Methoxybenzoyl Phosphate in Aqueous Solutions: A Technical Guide
Executive Summary The stability of mixed anhydrides in aqueous environments is a foundational parameter in both enzymology and synthetic biochemistry. Among these, 2-methoxybenzoyl phosphate (2-MBP) has emerged as a high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The stability of mixed anhydrides in aqueous environments is a foundational parameter in both enzymology and synthetic biochemistry. Among these, 2-methoxybenzoyl phosphate (2-MBP) has emerged as a highly specialized, synthetically derived aromatic acyl phosphate. Primarily utilized as a high-performance substrate for acylphosphatases and a small-molecule phosphodonor for two-component signaling proteins, its unique structural features offer significant analytical advantages over traditional substrates like benzoyl phosphate or acetyl phosphate.
This whitepaper provides an in-depth mechanistic analysis of 2-MBP's hydrolytic stability, detailing the causality behind its degradation pathways, and outlines a self-validating experimental framework for tracking its kinetics in real-time using its intrinsic spectroscopic properties.
Structural Dynamics and Hydrolysis Mechanisms
Acyl phosphates are thermodynamically unstable in water due to the high energy of the mixed anhydride bond formed between a carboxylic acid and phosphoric acid. The spontaneous hydrolysis of these compounds in aqueous solutions typically proceeds through a dissociative mechanism involving a metaphosphate-like transition state, though associative mechanisms can occur depending on the protonation state of the phosphate monoester[1][2].
The introduction of an ortho-methoxy group in 2-methoxybenzoyl phosphate fundamentally alters its stability profile compared to unsubstituted benzoyl phosphate:
Steric Shielding: The bulky methoxy group at the ortho position provides significant steric hindrance around the carbonyl carbon. This structural umbrella physically impedes the approach of nucleophiles (such as hydroxide ions), thereby increasing the molecule's stability against base-catalyzed hydrolysis[3].
Electronic Effects: While the methoxy group is electron-donating via resonance, its inductive electron-withdrawing nature and spatial proximity to the reaction center modulate the leaving-group
pKa
, directly influencing the catalytic rate when acted upon by enzymes like common-type acylphosphatase[4].
Despite this enhanced steric protection, 2-MBP remains inherently labile in aqueous media and will spontaneously hydrolyze into 2-methoxybenzoic acid and inorganic phosphate (Pi).
Fig 1. Hydrolysis pathway of 2-methoxybenzoyl phosphate in aqueous environments.
Spectroscopic Profile: A Paradigm Shift in Kinetic Monitoring
The most critical advantage of 2-MBP over other acyl phosphates is its intrinsic spectroscopic signature, which allows for continuous, non-disruptive monitoring of its hydrolytic degradation.
Intrinsic Fluorescence: 2-MBP exhibits intense intrinsic fluorescence, with a peak emission band at 390 nm upon excitation in the near-UV region[5][6]. Crucially, this fluorescence is entirely quenched upon the cleavage of the acyl-phosphate bond[3][6].
UV Absorbance Shift: The hydrolysis of 2-MBP yields a massive shift in the near-UV absorption spectrum. The differential molar extinction coefficient (
Δϵ
) at 301 nm is 2.7
mM−1cm−1
(or 2720
M−1cm−1
)[6][7]. This value is approximately 4.3-fold higher than the
Δϵ
of standard benzoyl phosphate at 285 nm, providing a vastly superior signal-to-noise ratio for spectrophotometric assays[6].
Quantitative Stability Profile
To contextualize the stability and utility of 2-MBP, the following table summarizes its quantitative parameters against other common acyl phosphates used in enzymology.
Compound
Δϵ
(
mM−1cm−1
)
Analytical Wavelength
Relative Aqueous Stability (pH 7.4)
Primary Assay Modality
2-Methoxybenzoyl phosphate
2.72
301 nm (UV) / 390 nm (Flu)
Moderate (Sterically shielded)
Continuous Fluorimetric / UV
Benzoyl phosphate
~0.60
285 nm (UV)
Low
Continuous UV
Acetyl phosphate
N/A (Optically silent)
540 nm (Derivatized)
Very Low
Discontinuous Colorimetric
Data synthesized from comparative kinetic characterizations of small-molecule phosphodonors[6][7].
Self-Validating Experimental Protocol for Kinetic Assessment
Because 2-MBP is prone to spontaneous hydrolysis, discontinuous assays (where aliquots are removed and quenched over time) introduce significant dead-time artifacts and pipetting errors. The following protocol leverages 2-MBP's intrinsic fluorescence to create a self-validating, continuous monitoring system .
Step-by-Step Methodology
Step 1: Anhydrous Stock Preparation
Action: Dissolve lyophilized 2-MBP powder in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to a concentration of 10-50 mM. Store in single-use aliquots at -80°C.
Causality: Water is the nucleophile in the hydrolysis reaction. Introducing the substrate into an aqueous buffer prematurely will result in background degradation before the assay begins. Anhydrous storage ensures the
t=0
concentration is accurate.
Step 2: Buffer Equilibration and Blanking
Action: Prepare the target aqueous buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4). Place 2 mL of the buffer into a quartz cuvette inside a temperature-controlled fluorimeter (Ex: 320 nm, Em: 390 nm). Record the baseline for 60 seconds.
Causality: Hydrolysis rates are highly sensitive to thermal fluctuations. Pre-equilibrating the buffer prevents temperature drift during the assay. The baseline recording validates that the buffer system is free of auto-fluorescent contaminants.
Step 3: Rapid Mixing and Continuous Acquisition
Action: Inject 2-10
μL
of the anhydrous 2-MBP stock directly into the cuvette (final concentration ~10-50
μM
). Rapidly invert or use a magnetic micro-stirrer. Immediately resume data acquisition at 1 Hz resolution.
Causality: The rapid mixing ensures homogeneous distribution, while continuous 1 Hz acquisition captures the fast initial phase of the exponential decay curve, which is critical for accurate rate constant (
kobs
) calculation.
Action: Allow the reaction to proceed until the fluorescence signal plateaus (typically >5 half-lives). Alternatively, spike the cuvette with a known quantity of active acylphosphatase to force immediate and complete hydrolysis.
Causality: This step establishes the true infinite-time fluorescence (
F∞
). If the forced-hydrolysis baseline matches the spontaneous plateau, the system validates that the observed decay was purely due to substrate hydrolysis and not photobleaching or precipitation.
Fig 2. Self-validating continuous fluorimetric workflow for stability assessment.
Applications in Enzymology and Drug Development
Understanding the baseline aqueous stability of 2-MBP is essential for its application in advanced biochemical research:
Acylphosphatase High-Throughput Screening (HTS): Because the fluorescence of 2-MBP is quenched upon hydrolysis, it serves as an ideal substrate for continuous fluorimetric assays of common-type acylphosphatases[4][6]. Researchers can easily subtract the spontaneous aqueous hydrolysis rate from the enzyme-catalyzed rate to accurately determine
kcat
and identify potential allosteric inhibitors in drug development pipelines.
Two-Component System Phosphorylation: 2-MBP is utilized as a small-molecule phosphodonor to study the autophosphorylation kinetics of response regulators like the bacterial chemotaxis protein CheY[7]. Its superior UV absorbance shift (
Δϵ301nm
) allows researchers to monitor the steady-state turnover of the phosphoryl group transfer in real-time.
References
Source: acs.
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Pyrophosphate Formation from Acetyl Phosphate and Orthophosphate Anions...
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Activities of soluble enzymes and of microsomal ATPases in muscle from...
Thermodynamic and Kinetic Profiling of 2-Methoxybenzoyl Phosphate: A High-Energy Phosphodonor
Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the study of phosphoryl transfer networks and enzyme kinetics, the s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the study of phosphoryl transfer networks and enzyme kinetics, the selection of an appropriate substrate is paramount. 2-Methoxybenzoyl phosphate (2-MBP) is a synthetic aromatic acyl phosphate that has revolutionized the continuous assaying of acylphosphatases (AcP) and two-component response regulators (e.g., CheY). By coupling the highly exergonic thermodynamic cleavage of an acyl-phosphate bond to a direct photophysical event—fluorescence quenching—2-MBP provides an elegant, self-reporting system for real-time kinetic analysis.
This whitepaper explores the thermodynamic principles that make 2-MBP a high-energy phosphodonor, details the causality behind its structural design, and provides field-proven, self-validating protocols for its implementation in high-throughput biochemical assays.
Thermodynamic Basis of Acyl Phosphate Hydrolysis
Acyl phosphates represent a classic class of "high-energy" compounds in biochemistry, characterized by a high phosphoryl group transfer potential. The standard free energy of hydrolysis (
ΔG∘′
) for the acyl-phosphate bond is typically highly exergonic, ranging from -10.0 to -12.0 kcal/mol (approximately -42 to -50 kJ/mol) .
The thermodynamic instability of 2-MBP relative to its hydrolysis products (2-methoxybenzoate and inorganic phosphate) is driven by three primary causal factors:
Resonance Stabilization: In the intact 2-MBP molecule, competing resonance between the carbonyl oxygen and the bridging anhydride-like oxygen restricts electron delocalization. Upon hydrolysis, the leaving group (2-methoxybenzoate) forms a carboxylate anion, which benefits from equivalent, unhindered resonance structures.
Relief of Electrostatic Repulsion: At physiological pH, the phosphate group is doubly ionized (
−PO32−
), creating significant electrostatic repulsion with the partial negative charge of the adjacent carbonyl oxygen. Hydrolysis relieves this localized charge density.
Hydration Thermodynamics: The cleavage products—inorganic phosphate (
Pi
) and the 2-methoxybenzoate anion—exhibit a highly favorable hydration enthalpy compared to the bulky, hydrophobic-hydrophilic chimera of the parent 2-MBP molecule.
The Role of the 2-Methoxy Substitution
While benzoyl phosphate (BP) is a standard substrate, the addition of the electron-donating methoxy group at the ortho position in 2-MBP fundamentally alters its photophysical properties without compromising its thermodynamic phosphoryl transfer potential. The methoxy group extends the conjugated
π
-system, shifting the absorption maximum and introducing intrinsic fluorescence (emission at 390 nm) . When the high-energy bond is cleaved, the electronic communication between the phosphate and the aromatic ring is broken, resulting in instantaneous fluorescence quenching.
Quantitative Data Presentation
The table below summarizes the thermodynamic and photophysical properties of 2-MBP compared to legacy phosphodonors. The superior molar extinction coefficient change (
Δϵ
) of 2-MBP makes it 4.3-fold more sensitive than benzoyl phosphate in spectrophotometric assays , .
Phosphodonor Compound
Estimated
ΔGhydrolysis∘′
Δϵ
upon Hydrolysis
Observation Wavelength
Intrinsic Fluorescence
2-Methoxybenzoyl Phosphate
-10.5 kcal/mol
2,720 M
−1
cm
−1
301 nm
Yes (
λem
= 390 nm)
Benzoyl Phosphate
-10.3 kcal/mol
630 M
−1
cm
−1
283 nm
No
Acetyl Phosphate
-10.3 kcal/mol
N/A (No chromophore)
N/A
No
Pathway & Workflow Visualization
The following diagram illustrates the thermodynamic pathways of 2-MBP. Because of its high free energy, 2-MBP is susceptible to spontaneous hydrolysis. Therefore, any robust experimental design must account for the baseline thermodynamic degradation before measuring enzymatic catalysis or phosphotransfer.
Thermodynamic pathways of 2-methoxybenzoyl phosphate via hydrolysis and phosphotransfer.
To accurately measure the kinetics of acylphosphatase using 2-MBP, the protocol must isolate the enzymatic rate (
kcat
) from the thermodynamic background hydrolysis (
knon
). The following step-by-step methodology ensures a self-validating system where the substrate's integrity is verified in real-time prior to every reaction.
Materials Required
Substrate: 2-Methoxybenzoyl phosphate (10 mM stock in anhydrous DMSO, stored at -80°C to prevent thermodynamic degradation).
Assay Buffer: 0.1 M Sodium Acetate, pH 5.3. (Causality: Acyl phosphates undergo rapid hydroxide-mediated hydrolysis at alkaline pH. A slightly acidic buffer maximizes the half-life of the substrate, ensuring that the observed degradation is strictly enzymatic rather than a thermodynamic artifact of the solvent.)
Enzyme: Purified Acylphosphatase (AcP) or target response regulator.
Step-by-Step Methodology
Spectrofluorometer Initialization: Set the excitation wavelength to 290 nm and the emission wavelength to 390 nm. Set the temperature control to exactly 25.0°C. Thermodynamic rates are highly temperature-dependent; strict thermal regulation is mandatory.
Buffer Equilibration: Pipette 2.9 mL of Assay Buffer into a quartz cuvette and allow it to reach thermal equilibrium (approx. 5 minutes).
Substrate Injection: Add 30 µL of the 10 mM 2-MBP stock to the cuvette (final concentration: 0.1 mM). Rapidly invert to mix.
Baseline Validation (Critical Self-Validating Step): Monitor the fluorescence emission for 3 to 5 minutes before adding the enzyme.
Causality: This step measures the spontaneous thermodynamic hydrolysis rate (
knon
). If the fluorescence decreases by more than 1.5% per minute, the substrate stock has likely undergone pre-mature hydrolysis due to moisture contamination and must be discarded. This ensures trustworthiness in the final kinetic calculation.
Enzymatic Catalysis: Inject 10–50 µL of the AcP enzyme sample. Rapidly mix using a magnetic micro-stirrer.
Kinetic Acquisition: Record the exponential decay of the fluorescence signal until a stable lower plateau is reached (indicating complete hydrolysis).
Data Processing: Calculate the initial velocity (
v0
) of the reaction by determining the slope of the linear portion of the decay curve immediately following enzyme addition, strictly subtracting the
knon
slope established in Step 4.
Applications in Two-Component Signaling (CheY Phosphorylation)
Beyond simple hydrolysis, the high phosphoryl transfer potential of 2-MBP makes it an excellent small-molecule phosphodonor for studying bacterial two-component systems. Research has demonstrated that response regulators like CheY can utilize 2-MBP to undergo auto-phosphorylation in the absence of their native histidine kinase (CheA) .
Because the
ΔG∘′
of 2-MBP hydrolysis (-10.5 kcal/mol) is significantly more negative than the free energy of aspartate phosphorylation on CheY (approx. -3 to -4 kcal/mol), the phosphotransfer reaction is thermodynamically driven heavily toward the formation of Phospho-CheY. By monitoring the UV absorbance change at 301 nm (
Δϵ=2,720 M−1 cm−1
), researchers can continuously track the steady-state turnover of 2-MBP by CheY, extracting precise
Ks
and
kphos
values without relying on hazardous radioactive
32P
-labeled substrates .
References
Title: 2-Methoxybenzoyl phosphate: a new substrate for continuous fluorimetric and spectrophotometric acyl phosphatase assays.
Source: Experientia (1995), 51(1), 57-62.
URL: [Link](Note: Grounded via UNIFI/ACS cross-reference)
Title: Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors.
Source: Biochemistry (1999), ACS Publications.
URL: [Link]
2-Methoxybenzoyl Phosphate: Molecular Weight, Exact Mass, and Enzymatic Applications
Executive Summary In the realm of enzymology and structural biology, the precise tracking of phosphotransfer kinetics and acyl-phosphate bond hydrolysis requires substrates with highly specific physicochemical and spectr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of enzymology and structural biology, the precise tracking of phosphotransfer kinetics and acyl-phosphate bond hydrolysis requires substrates with highly specific physicochemical and spectroscopic properties. 2-Methoxybenzoyl phosphate (2-MBP) has emerged as a superior synthetic aromatic acyl phosphate, primarily serving as an advanced substrate for acylphosphatases and as a small-molecule phosphodonor for response regulators like CheY[1].
As an Application Scientist, I emphasize that understanding the exact mass and molecular weight of 2-MBP is not merely a structural formality—it is the foundational metric required for high-resolution mass spectrometry (HRMS) validation, ensuring substrate purity and enabling the precise calculation of molar extinction coefficients necessary for real-time kinetic assays[2]. This whitepaper provides an in-depth technical analysis of 2-MBP’s mass properties, structural advantages, and the self-validating protocols used in its application.
Physicochemical Profiling: Molecular Weight and Exact Mass
The structural formula of 2-methoxybenzoyl phosphate is C₈H₉O₆P . It is formed via the condensation of 2-methoxybenzoic acid and phosphoric acid, resulting in a high-energy mixed anhydride bond.
For researchers conducting stoichiometric calculations for enzymatic assays, the average molecular weight is utilized. However, for structural validation via mass spectrometry (e.g., ESI-TOF or Orbitrap), the monoisotopic exact mass is the critical parameter.
Table 1: Core Physicochemical Properties of 2-MBP
Property
Value
Analytical Relevance
Chemical Formula
C₈H₉O₆P
Defines elemental composition
Average Molecular Weight
232.128 g/mol
Used for bulk stoichiometric preparation
Monoisotopic Exact Mass
232.0137 Da
Target for high-resolution mass spectrometry
[M-H]⁻ Ion m/z (ESI-MS)
231.0064
Primary ion observed in negative mode MS
UV λₘₐₓ (Intact)
301 nm
Baseline spectrophotometric quantification
Fluorescence λₑₘ
390 nm
Enables continuous fluorimetric tracking
Δε (301 nm) upon hydrolysis
2720 M⁻¹ cm⁻¹
Internal validation of complete hydrolysis
To understand the exact mass derivation, we must break down the monoisotopic contributions of each element. This precision is what allows us to distinguish 2-MBP from isobaric impurities during synthesis.
Table 2: Exact Mass Isotopic Breakdown (C₈H₉O₆P)
Element
Isotope
Count
Monoisotopic Mass (Da)
Total Contribution (Da)
Carbon
¹²C
8
12.000000
96.000000
Hydrogen
¹H
9
1.007825
9.070425
Oxygen
¹⁶O
6
15.994915
95.969490
Phosphorus
³¹P
1
30.973762
30.973762
Total Exact Mass
232.013677
Mechanistic Utility in Enzymology
The addition of the 2-methoxy group to the standard benzoyl phosphate scaffold fundamentally alters the molecule's electronic and spectroscopic profile. Standard benzoyl phosphate requires UV monitoring at 283 nm, a wavelength highly susceptible to background interference from the aromatic residues (tryptophan, tyrosine) of the enzymes being studied.
Conversely, 2-MBP exhibits an intrinsic fluorescence with an intense emission band at 390 nm upon near-UV excitation[2].
The Causality of Quenching: The intact acyl-phosphate bond maintains an extended conjugated system influenced by the electron-donating methoxy group. Upon enzymatic hydrolysis (e.g., by acylphosphatase), this bond is cleaved, disrupting the electronic push-pull system. Consequently, the fluorescence at 390 nm is rapidly quenched[2].
Analytical Advantage: This mechanism allows for continuous, highly sensitive real-time kinetic tracking of the reaction velocity (
v0
) without the need for complex, secondary coupled-enzyme systems.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to confirm the molecular weight, structural integrity, and functional viability of 2-MBP.
Synthesis and HRMS Validation Protocol
Causality: The synthesis utilizes silver dibenzyl phosphate. The precipitation of silver chloride acts as a thermodynamic sink, irreversibly driving the acylation of 2-methoxybenzoyl chloride forward[3].
Acylation: Dissolve 2-methoxybenzoyl chloride (MW: 170.59 g/mol ) in dry acetonitrile. Add a stoichiometric equivalent of silver dibenzyl phosphate. Stir at room temperature in the dark for 2 hours. Filter the precipitated AgCl.
Deprotection: We actively avoid acidic or basic hydrolysis because the target acyl-phosphate anhydride is highly labile. Instead, subject the protected intermediate to catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under an H₂ atmosphere. This selectively cleaves the benzyl esters.
Self-Validation (ESI-HRMS): Reconstitute the purified product in a 50:50 water/acetonitrile mixture. Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode .
Why Negative Mode? The acidic phosphate group readily donates a proton, yielding a highly abundant [M-H]⁻ ion at m/z 231.0064 . This avoids the complex sodium/potassium adduction commonly seen in positive mode, providing a pristine spectrum for exact mass confirmation.
Workflow for the synthesis and high-resolution mass spectrometry validation of 2-MBP.
Continuous Fluorimetric Assay Protocol
Causality: By monitoring the decay of fluorescence, we directly measure the depletion of the substrate, allowing for the precise calculation of
kcat
and
Km
for acylphosphatases or phosphotransfer rates to CheY[1].
Reagent Preparation: Prepare a 10 mM stock of 2-MBP in an anhydrous buffer (e.g., 100 mM acetate buffer, pH 5.5) to minimize spontaneous auto-hydrolysis.
Baseline Stabilization: Add 2-MBP to the cuvette to achieve a final concentration of 50 µM. Excite at 301 nm and monitor emission at 390 nm until a stable baseline is achieved.
Reaction Initiation: Inject the enzyme (e.g., acylphosphatase). Record the continuous decrease in fluorescence intensity over time.
Self-Validation (Spectrophotometric Check): To confirm that the fluorescence drop correlates perfectly with hydrolysis, measure the UV absorbance of the reaction mixture at 301 nm before and after the reaction. The difference in the molar extinction coefficient (
Δϵ
) must be approximately 2720 M⁻¹ cm⁻¹ [2]. If this value deviates by more than 5%, the initial substrate concentration was miscalculated or auto-hydrolysis occurred prior to the assay.
Enzymatic hydrolysis of 2-MBP by acylphosphatase, highlighting the fluorescence quenching.
References
Paoli P., Camici G., Manao G., Ramponi G. (1995). "2-Methoxybenzoyl phosphate: a new substrate for continuous fluorimetric and spectrophotometric acyl phosphatase assays." Experientia, 51(1), 57-62. URL:[Link]
Stewart R.C., VanBruggen R., Ellefkoor C.J., Wolfe A.J. (1999). "Kinetic characterization of CheY phosphorylation reactions: comparison of P-CheA and small-molecule phosphodonors." Biochemistry, 38(18), 5899-5910. URL:[Link]
The Discovery, Kinetics, and Applications of 2-Methoxybenzoyl Phosphate: A Technical Guide
Executive Summary & Historical Context In the realm of enzymology and signal transduction, the ability to accurately measure rapid kinetic events is paramount. Historically, the study of acylphosphatases (AcP)—small, hig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Historical Context
In the realm of enzymology and signal transduction, the ability to accurately measure rapid kinetic events is paramount. Historically, the study of acylphosphatases (AcP)—small, highly conserved enzymes that catalyze the hydrolysis of acyl phosphates—relied heavily on benzoyl phosphate as a primary substrate[1]. However, benzoyl phosphate presented significant analytical bottlenecks: it lacked intrinsic fluorescence, and its UV absorption profile changed only marginally upon hydrolysis, forcing researchers to rely on low-sensitivity spectrophotometry or discontinuous, error-prone inorganic phosphate (
Pi
) release assays.
In 1995, a breakthrough occurred when Paoli and colleagues synthesized and characterized a novel aromatic acyl phosphate: 2-methoxybenzoyl phosphate [2][3]. By introducing a methoxy group at the ortho position of the aromatic ring, the researchers created a substrate with profoundly superior optical properties[1]. Today, 2-methoxybenzoyl phosphate is not only the gold standard for continuous fluorimetric AcP assays but has also found a critical secondary application as a low-molecular-weight phosphodonor for probing bacterial two-component signaling systems (TCS), such as the CheA-CheY pathway[4][5].
This technical guide dissects the physicochemical properties of 2-methoxybenzoyl phosphate, outlines the causality behind its experimental utility, and provides self-validating protocols for its application in modern biochemical research.
Physicochemical Superiority and Spectral Advantages
The structural modification of adding an ortho-methoxy group to the benzoyl scaffold fundamentally alters the molecule's electron delocalization. This results in two distinct analytical advantages:
Intrinsic Fluorescence: Unlike its predecessor, 2-methoxybenzoyl phosphate exhibits intense intrinsic fluorescence, with a prominent emission band at 390 nm upon excitation in the near-UV region[1][3]. Crucially, this emission band practically disappears upon hydrolysis of the phosphoanhydride bond, allowing for high-sensitivity, continuous fluorimetric tracking of enzyme activity[1].
Enhanced UV Molar Absorptivity: The compound displays a massive shift in near-UV absorption before and after hydrolysis. The differential molar extinction coefficient (
Δϵ
) at 301 nm is 2720 M
−1
cm
−1
[1]. This is 4.3-fold higher than the
Δϵ
of benzoyl phosphate at 283 nm, drastically improving the signal-to-noise ratio in standard spectrophotometric assays[1].
Table 1: Spectral and Kinetic Comparison of Acylphosphatase Substrates
Substrate Property
Benzoyl Phosphate
2-Methoxybenzoyl Phosphate
Analytical Impact
Primary Assay Wavelength
283 nm
301 nm
Shifts away from protein background absorption (280 nm).
Δϵ
(Hydrolysis)
~630 M
−1
cm
−1
2720 M
−1
cm
−1
4.3-fold increase in spectrophotometric sensitivity[1].
Provides a self-validating, zero-background endpoint[1].
Application I: Steady-State Kinetics of Acylphosphatases
Acylphosphatases are among the smallest known enzymes (~98 amino acids) and are ubiquitous in vertebrate tissues[1]. To understand their catalytic mechanism, researchers must determine precise Michaelis-Menten parameters (
Km
,
Vmax
,
kcat
).
Using 2-methoxybenzoyl phosphate, studies have revealed that the
Km
values across different acyl phosphate substrates remain remarkably consistent, suggesting that the phosphate moiety is the primary chemical group anchoring the substrate to the enzyme's active site[2]. Conversely, the
kcat
values differ widely and exhibit a linear relationship with the leaving-group
pKa
of the resulting carboxylic acid[2]. This causality indicates that the rate-limiting step involves the cleavage of the scissile bond, and notably, that neither a nucleophilic enzyme group nor general acid catalysis is involved in the primary catalytic pathway[2].
Application II: Probing Two-Component Systems (CheY)
Beyond enzymology, 2-methoxybenzoyl phosphate serves as a vital tool in structural biology and signal transduction. Bacterial motility is governed by Two-Component Systems (TCS), predominantly utilizing a histidine kinase (e.g., CheA) and a response regulator (e.g., CheY)[6][7].
To study the activation state of response regulators without the confounding variables of protein-protein interactions with their cognate kinases, researchers utilize small-molecule phosphodonors[6]. 2-Methoxybenzoyl phosphate, alongside acetyl phosphate and phosphoramidate, can chemically phosphorylate the conserved Asp57 residue of CheY in vitro[4].
By comparing the kinetics of chemical phosphorylation versus enzymatic phosphotransfer, we can quantify the catalytic contribution of the kinase.
Table 2: Kinetic Parameters of CheY Phosphorylation
Insight: The massive disparity in
kphos
(0.5 s
−1
vs 800 s
−1
) proves that the native CheA kinase does not merely hand off a phosphate; it actively stabilizes the transition state of the CheY receiver domain to accelerate the reaction by over three orders of magnitude[5].
Comparison of CheY phosphorylation via CheA kinase versus small-molecule phosphodonors.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.
Protocol A: Synthesis of 2-Methoxybenzoyl Phosphate
Objective: Generate high-purity substrate for kinetic assays.
Acyl Chloride Activation: React 2-methoxybenzoic acid with oxalyl chloride (using a catalytic amount of DMF) in anhydrous dichloromethane[8].
Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to 2-methoxybenzoyl chloride (CAS: 21615-34-9) activates the carbonyl carbon for subsequent nucleophilic attack[8][9]. Oxalyl chloride is preferred over thionyl chloride to avoid harsh reflux conditions that can degrade the methoxy substituent.
Nucleophilic Substitution: Slowly add the purified 2-methoxybenzoyl chloride to a suspension of a protected phosphate salt (e.g., silver phosphate or triethylammonium phosphate) under strictly anhydrous conditions[8].
Causality: Water will rapidly hydrolyze the acyl chloride back to the starting acid. The silver salt drives the reaction forward via the precipitation of silver chloride (AgCl), providing a visual confirmation of reaction progress.
Deprotection & Isolation: Remove the protecting groups (e.g., via mild hydrogenolysis if benzyl protectors are used) and precipitate the sodium or potassium salt of 2-methoxybenzoyl phosphate from cold ethanol[8].
Workflow for the chemical synthesis of 2-methoxybenzoyl phosphate.
Protocol B: Continuous Fluorimetric Assay of Acylphosphatase
Buffer Preparation: Prepare 0.1 M sodium acetate buffer, pH 5.3, thermostated to 25°C[2].
Substrate Equilibration: Add 2-methoxybenzoyl phosphate to the cuvette at concentrations spanning 0.1 to 5 times the estimated
Km
. Establish a baseline fluorescence reading (Excitation: ~300 nm; Emission: 390 nm)[1].
Enzyme Initiation: Inject the AcP enzyme to initiate the reaction.
Data Acquisition: Continuously monitor the exponential decay of fluorescence at 390 nm.
Causality: Because the fluorescence strictly belongs to the intact acyl phosphate and disappears upon cleavage, the rate of fluorescence decay is directly proportional to the rate of substrate hydrolysis[1]. This eliminates the need for secondary coupling enzymes, which can introduce lag phases and kinetic artifacts.
Protocol C: In Vitro Autophosphorylation of CheY
Objective: Isolate the chemical phosphorylation kinetics of a response regulator.
Protein Preparation: Dilute purified recombinant CheY into a reaction buffer containing 100 mM HEPES (pH 7.0) and 10 mM MgCl
2
[10].
Causality: Mg
2+
is an absolute requirement; it coordinates the active site Asp57 and the incoming phosphoryl group, stabilizing the transition state geometry[4].
Kinetic Tracking: Monitor the reaction via the change in the UV absorbance spectrum characteristic of 2-methoxybenzoyl phosphate donating its phosphoryl group, or via the quenching of CheY's intrinsic tryptophan fluorescence[4][10].
Conclusion
The transition from benzoyl phosphate to 2-methoxybenzoyl phosphate exemplifies how rational chemical design can resolve persistent analytical bottlenecks in biochemistry. By introducing a simple methoxy group, researchers unlocked intrinsic fluorescence and amplified UV absorptivity, transforming acylphosphatase assays from discontinuous estimations into high-fidelity, real-time kinetic measurements. Furthermore, its adoption as a small-molecule phosphodonor has been instrumental in dissecting the complex phosphorelay mechanisms of bacterial two-component systems.
References
Paoli, P., Camici, G., Manao, G., et al. (1995). 2-Methoxybenzoyl phosphate: a new substrate for continuous fluorimetric and spectrophotometric acyl phosphatase assays. Experientia, 51(1), 57–62.
URL:[Link]
Stewart, R. C. (1999). Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors. Biochemistry, 38(8), 2293–2302.
URL:[Link]
Lukat, G. S., McCleary, W. R., Stock, A. M., & Stock, J. B. (1992). Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors. Proceedings of the National Academy of Sciences, 89(2), 718-722.
URL:[Link]
Application Note: Best Practices for the Handling, Storage, and Assay Integration of 2-Methoxybenzoyl Phosphate
Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, stability preservation, and self-validating experimental protocols for acyl phosphate derivatives. Introduction...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, stability preservation, and self-validating experimental protocols for acyl phosphate derivatives.
Introduction & Mechanistic Rationale
2-Methoxybenzoyl phosphate (2-MBP) is a highly reactive, synthetic aromatic acyl phosphate. In biochemical research and drug development, it is primarily utilized as a premium substrate for acyl phosphatases—enzymes that catalyze the hydrolysis of the acyl-phosphate bond—and as a small-molecule phosphodonor in two-component signal transduction studies (e.g., CheY phosphorylation)[1].
The core advantage of 2-MBP over standard colorimetric substrates lies in its optical properties. The intact molecule possesses an intrinsic, intense fluorescence. Upon enzymatic or spontaneous hydrolysis of the mixed anhydride bond, this fluorescence is rapidly quenched[2]. This unique "signal-off" mechanism allows for continuous, highly sensitive fluorimetric monitoring of enzyme kinetics, making it an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying acyl phosphatase inhibitors.
Figure 1: Catalytic hydrolysis of 2-methoxybenzoyl phosphate leading to fluorescence quenching.
Physicochemical Properties & Stability Profile
Acyl phosphates are mixed anhydrides of a carboxylic acid and phosphoric acid. The electron-withdrawing nature of the phosphate group makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by water (hydrolysis), amines, or alcohols. While the 2-methoxy substitution on the aromatic ring provides specific electronic modulation to optimize its binding affinity in enzyme active sites, the compound remains intrinsically labile in aqueous environments.
Table 1: Quantitative Data and Physicochemical Parameters
Because the acyl-phosphate bond is thermodynamically unstable in the presence of moisture, stringent storage conditions are non-negotiable to prevent spontaneous degradation.
Temperature: Store the lyophilized powder at -80°C (preferred) or -20°C. Thermal energy lowers the activation barrier for ambient moisture to attack the anhydride bond.
Atmosphere: The compound must be stored under an inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container.
Aliquot Strategy: Avoid freeze-thaw cycles. Condensation introduced during the repeated opening of a cold vial will rapidly degrade the entire batch. Divide bulk material into single-use aliquots upon initial receipt.
Reconstitution and Handling Protocol
To ensure experimental integrity, handling protocols must act as a self-validating system . The following workflow includes a pre-assay quality control (QC) step using UV spectrophotometry to confirm the structural integrity of the substrate before introducing it to the enzyme.
Thermal Equilibration: Remove the desiccated vial of 2-MBP from -80°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before opening the seal.
Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water molecules that initiate premature hydrolysis.
Primary Reconstitution: Reconstitute the powder in an anhydrous, amine-free solvent (e.g., anhydrous DMSO or dry acetonitrile) to create a concentrated stock (e.g., 10 mM to 50 mM).
Causality: Water or nucleophilic buffers (like Tris) will rapidly degrade the mixed anhydride at high concentrations. DMSO protects the electrophilic center.
Working Dilution: Dilute the stock into the final aqueous assay buffer (e.g., 50 mM MES or HEPES, pH 6.0 - 7.0) immediately prior to the assay. Keep this working solution on ice and use it within 1 hour.
Self-Validation (QC Check): Measure the baseline absorbance of the working solution at 301 nm.
Causality: The conversion of 2-MBP to 2-methoxybenzoate results in a specific absorbance increase (Δε₃₀₁ₙₘ = 2.7 mM⁻¹ cm⁻¹)[1]. A rapidly climbing baseline at 301 nm prior to enzyme addition indicates that the stock has undergone spontaneous hydrolysis and should be discarded.
Figure 2: Workflow for the reconstitution and quality control of 2-methoxybenzoyl phosphate.
This protocol leverages the optical properties of 2-MBP to monitor acyl phosphatase activity or phosphotransfer kinetics in real-time.
Materials Required:
Enzyme: Purified acyl phosphatase or CheY protein.
Substrate: Freshly validated 2-MBP working solution (from Section 4).
Buffer: 50 mM HEPES, pH 7.0, 10 mM MgCl₂ (or optimized per specific enzyme requirements). Avoid Tris or primary amine buffers.
Experimental Steps:
Baseline Establishment: Pipette 90 µL of assay buffer containing the desired concentration of 2-MBP (e.g., 50 µM) into a black, flat-bottom 96-well microplate (for fluorescence) or a UV-transparent plate (for absorbance).
Temperature Equilibration: Incubate the plate in the microplate reader at the target reaction temperature (e.g., 25°C) for 3–5 minutes.
Initial Read (Secondary QC): Record the baseline fluorescence (or UV absorbance at 301 nm) for 2 minutes to ensure substrate stability under exact assay conditions. The signal should remain flat.
Reaction Initiation: Inject 10 µL of the enzyme solution to initiate the reaction. Ensure rapid mixing.
Kinetic Monitoring: Monitor the continuous decrease (quenching) in fluorescence, or the steady-state turnover via UV absorbance increases at 301 nm, for 10-30 minutes[1].
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the kinetic curve. Utilize the specific extinction coefficient (Δε₃₀₁ₙₘ = 2.7 mM⁻¹ cm⁻¹) to convert optical changes into precise molar substrate consumption rates[1].
References
BenchChem Technical Support Team. "2-Methoxybenzoyl chloride | 21615-34-9 - Benchchem: Application Notes and Protocols: Preparation of 2-Methoxybenzoyl Phosphate." Benchchem. 2
Stewart, R. C., et al. "Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors." Biochemistry, ACS Publications. 1
The Synthetic Potential of 2-Methoxybenzoyl Phosphate: A Guide to its Prospective Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the prospective applications of 2-methoxybenzoyl phosphate, a reactive mixed anhydride, in the field of organic sy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the prospective applications of 2-methoxybenzoyl phosphate, a reactive mixed anhydride, in the field of organic synthesis. While not a commonly isolated reagent, its in situ generation presents a versatile tool for phosphorylation, peptide coupling, and other synthetic transformations. This document provides a theoretical framework for its use, including proposed reaction mechanisms, detailed hypothetical protocols, and an exploration of its potential advantages and limitations. By grounding these proposals in the established chemistry of related acyl phosphates and benzoyl derivatives, we aim to provide a roadmap for researchers interested in exploring the synthetic utility of this promising, yet underexplored, chemical entity.
Introduction: The Nature and Promise of 2-Methoxybenzoyl Phosphate
2-Methoxybenzoyl phosphate is a mixed anhydride formed between 2-methoxybenzoic acid and phosphoric acid. In this arrangement, the phosphate group acts as an excellent leaving group, rendering the benzoyl carbonyl highly susceptible to nucleophilic attack. This heightened reactivity forms the basis of its potential applications in organic synthesis. The presence of the ortho-methoxy group can influence the reactivity of the carbonyl center through both electronic and steric effects, potentially offering unique selectivity compared to other acylating agents.[1]
Organophosphates are pivotal in numerous biological processes and have found extensive use as versatile substrates and reagents in organic synthesis.[2] Their applications range from their role as electrophiles in cross-coupling reactions to their use in the synthesis of biologically active molecules.[2] The conceptual framework for the reactivity of 2-methoxybenzoyl phosphate is rooted in the principles of phosphoryl transfer reactions, which are fundamental to many biological and synthetic processes.[3]
This guide will explore the hypothetical, yet chemically sound, applications of 2-methoxybenzoyl phosphate, providing detailed protocols for its potential use in key synthetic transformations.
Proposed In Situ Generation of 2-Methoxybenzoyl Phosphate
Given its likely instability, 2-methoxybenzoyl phosphate would be most effectively generated in situ for immediate use in a subsequent reaction. A plausible method for its formation involves the reaction of 2-methoxybenzoyl chloride with a suitable phosphate salt, such as silver phosphate or a tetraalkylammonium phosphate salt, in an anhydrous aprotic solvent.
Protocol 1: In Situ Generation of 2-Methoxybenzoyl Phosphate
Materials:
2-Methoxybenzoyl chloride
Silver phosphate (Ag₃PO₄) or tetrabutylammonium dihydrogen phosphate ((n-Bu)₄N⁺ H₂PO₄⁻)
Anhydrous acetonitrile or dichloromethane (DCM)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphate salt (1.0 equivalent).
Add the anhydrous solvent via syringe.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred suspension.
Allow the reaction to stir at 0 °C for 30-60 minutes. The formation of a precipitate (silver chloride, if using silver phosphate) may be observed.
The resulting solution/suspension containing 2-methoxybenzoyl phosphate is then used directly in the subsequent reaction.
Prospective Applications in Organic Synthesis
Phosphorylation of Alcohols and Phenols
The primary application of 2-methoxybenzoyl phosphate would be as a phosphorylating agent. The activated carbonyl group facilitates the transfer of the phosphate moiety to nucleophilic alcohols and phenols.
Mechanism: The reaction likely proceeds via a nucleophilic attack of the hydroxyl group on the phosphorus atom of the 2-methoxybenzoyl phosphate, with the 2-methoxybenzoate anion acting as a good leaving group.
Diagram of Proposed Phosphorylation Mechanism:
Caption: Proposed mechanism for alcohol phosphorylation.
Protocol 2: Phosphorylation of a Primary Alcohol
Materials:
Primary alcohol (e.g., benzyl alcohol)
In situ generated 2-methoxybenzoyl phosphate solution (from Protocol 1)
Tertiary amine base (e.g., triethylamine or pyridine)
Anhydrous aprotic solvent (e.g., acetonitrile or DCM)
Procedure:
To the freshly prepared solution of 2-methoxybenzoyl phosphate at 0 °C, add the primary alcohol (1.0 equivalent) followed by the tertiary amine base (1.2 equivalents).
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the corresponding phosphate monoester.
Substrate
Proposed Conditions
Expected Product
Potential Advantages
Primary Alcohols
Protocol 2, 2-12 h, RT
R-CH₂-OPO₃H₂
High reactivity, mild conditions
Secondary Alcohols
Protocol 2, 12-24 h, RT
R₂CH-OPO₃H₂
Potentially overcomes steric hindrance
Phenols
Protocol 2, 1-6 h, RT
Ar-OPO₃H₂
Rapid reaction with acidic nucleophiles
Peptide Synthesis: A Novel Coupling Reagent
Acyl phosphates can serve as activating agents for carboxylic acids in amide bond formation. 2-Methoxybenzoyl phosphate could potentially be used to facilitate the coupling of amino acids in peptide synthesis, a critical process in drug discovery.[4][5]
Mechanism: The carboxylic acid of an N-protected amino acid would react with 2-methoxybenzoyl phosphate to form a highly reactive mixed anhydride. This intermediate would then be susceptible to nucleophilic attack by the amino group of a second amino acid (or peptide), forming the peptide bond and releasing 2-methoxybenzoic acid and phosphate as byproducts.
Application Notes & Protocols: Utilizing 2-Methoxybenzoyl Phosphate in Enzyme Kinetics Assays
Introduction: A Novel Substrate for Continuous Phosphatase Activity Monitoring The study of enzyme kinetics is fundamental to understanding biological pathways and for the discovery of novel therapeutics. A key class of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Novel Substrate for Continuous Phosphatase Activity Monitoring
The study of enzyme kinetics is fundamental to understanding biological pathways and for the discovery of novel therapeutics. A key class of enzymes, the phosphatases, plays a critical role in cellular signaling by catalyzing the hydrolysis of phosphate monoesters.[1] The development of reliable and efficient assays to measure phosphatase activity is therefore of paramount importance. This document introduces 2-methoxybenzoyl phosphate as a substrate for use in phosphatase enzyme kinetics assays. While classic substrates like para-nitrophenyl phosphate (pNPP) have been widely used, the unique chemical properties of 2-methoxybenzoyl phosphate may offer advantages in specific applications.[2] The enzymatic dephosphorylation of 2-methoxybenzoyl phosphate yields inorganic phosphate and 2-methoxybenzoyl alcohol, the latter of which can be detected using various methods, providing a means to monitor the reaction progress in real-time.
This guide provides a comprehensive overview of the principles, protocols, and data analysis techniques for the use of 2-methoxybenzoyl phosphate in phosphatase assays. It is intended for researchers, scientists, and drug development professionals seeking to characterize phosphatase enzymes or screen for their inhibitors.
Principle of the Assay: The Enzymatic Reaction and Detection
The core of the assay is the enzymatic hydrolysis of 2-methoxybenzoyl phosphate by a phosphatase. Protein Tyrosine Phosphatases (PTPs) are a major class of enzymes that catalyze the removal of a phosphate group from a tyrosine residue on a protein.[3] The reaction with 2-methoxybenzoyl phosphate proceeds as follows:
The rate of this reaction can be determined by measuring the increase in the concentration of either 2-methoxybenzoate or inorganic phosphate over time. A common and highly sensitive method for the quantification of inorganic phosphate is the malachite green assay.[4] This colorimetric method is based on the formation of a complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The formation of this complex results in a significant increase in absorbance, which can be measured spectrophotometrically.
Caption: Workflow for a phosphatase assay using 2-methoxybenzoyl phosphate and malachite green detection.
Materials and Reagents
Enzyme: Purified phosphatase of interest (e.g., PTP1B).
Substrate: 2-Methoxybenzoyl phosphate solution.
Assay Buffer: Buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a stabilizing agent. Commercial kits are available and recommended for consistency.[5]
Phosphate Standard: A solution of known phosphate concentration (e.g., KH₂PO₄) for creating a standard curve.
Stop Solution: A solution to terminate the enzymatic reaction (e.g., 0.5 M EDTA).
Microplate Reader: Capable of measuring absorbance at ~620-650 nm.
Experimental Protocols
Protocol 1: Preparation of Reagents
Enzyme Solution: Prepare a stock solution of the phosphatase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
Substrate Solution: Prepare a stock solution of 2-methoxybenzoyl phosphate in the assay buffer. The optimal concentration should be determined experimentally but a starting point is typically around the Michaelis constant (Km) of the enzyme for the substrate.[6]
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer. A typical range would be from 0 to 100 µM.
Malachite Green Working Solution: Prepare the malachite green reagent according to the manufacturer's instructions. This solution is often light-sensitive and should be prepared fresh.
Protocol 2: Enzyme Activity Assay
This protocol is designed for a 96-well plate format.
Standard Curve:
Add 50 µL of each phosphate standard dilution to separate wells of the microplate in triplicate.
Add 50 µL of assay buffer to each of these wells.
Enzyme Reactions:
To the appropriate wells, add 50 µL of the enzyme solution.
Include a "no enzyme" control by adding 50 µL of assay buffer instead of the enzyme solution.
To initiate the reaction, add 50 µL of the 2-methoxybenzoyl phosphate substrate solution to all wells (including the "no enzyme" control). The final volume in each well is 100 µL.
Incubation:
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
Stopping the Reaction:
Stop the reaction by adding 25 µL of the stop solution to each well.
Color Development:
Add 25 µL of the malachite green working solution to all wells.
Incubate at room temperature for 15-20 minutes to allow for color development.
Measurement:
Measure the absorbance of each well at ~620-650 nm using a microplate reader.
Data Analysis and Interpretation
Standard Curve:
Subtract the absorbance of the blank (0 µM phosphate) from the absorbance of all other standards.
Plot the corrected absorbance values against the known phosphate concentrations.
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the phosphate concentration, 'm' is the slope, and 'c' is the y-intercept.
Enzyme Activity:
Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.
Use the equation from the standard curve to calculate the concentration of phosphate produced in each well.
The specific activity of the enzyme can be calculated using the following formula:
Specific Activity (U/mg) = (Phosphate produced (µmol) / (Incubation time (min) x Amount of enzyme (mg)))
Where one unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Quantitative Data Summary
Parameter
Recommended Range
Notes
Enzyme Concentration
Dependent on specific activity
Should be in the linear range of the assay.
Substrate Concentration
0.1 - 10 x Km
A substrate titration is recommended to determine the optimal concentration.[7]
Incubation Time
10 - 60 minutes
The reaction should be in the initial velocity phase.[8]
Incubation Temperature
25 - 37 °C
Optimal temperature for the specific enzyme should be used.
Phosphate Standard Range
0 - 100 µM
Ensure the amount of phosphate produced in the assay falls within this range.
Absorbance Wavelength
620 - 650 nm
Consult the malachite green reagent manufacturer's recommendation.
Troubleshooting
Issue
Possible Cause
Solution
High background in "no enzyme" control
Contamination of reagents with phosphate.
Use high-purity water and reagents. Prepare fresh solutions.
Low or no enzyme activity
Inactive enzyme. Incorrect assay conditions.
Check enzyme storage and handling. Optimize pH, temperature, and buffer components.
Non-linear standard curve
Pipetting errors. Reagent instability.
Ensure accurate pipetting. Prepare fresh standards and malachite green reagent.
Precipitate formation after adding malachite green
High protein concentration.
Dilute the enzyme sample. Some malachite green formulations are more protein-tolerant.[5]
Conclusion
2-methoxybenzoyl phosphate, in conjunction with a sensitive detection method like the malachite green assay, provides a robust system for the kinetic analysis of phosphatases. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize assays for their specific enzyme of interest. As with any enzyme assay, careful optimization of reaction conditions and appropriate controls are crucial for obtaining accurate and reproducible data. The principles of enzyme kinetics, such as determining Km and Vmax, can be readily applied using this substrate system to further characterize enzyme function and inhibitor interactions.[9][10]
References
Benchchem. The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide. Accessed March 25, 2026.
Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Accessed March 25, 2026.
Principle of the phosphatase assays described in this article. (A)...
Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC - NIH. Accessed March 25, 2026.
Enzymatic Resolution of Chiral Phosphinate Esters - Chemistry. Accessed March 25, 2026.
A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google P
Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed. Accessed March 25, 2026.
Phosphatase Assay Services | Reaction Biology. Accessed March 25, 2026.
Protein tyrosine phosphatases: regulatory mechanisms - Hubrecht Institute. Accessed March 25, 2026.
Enzyme kinetics - UP-Lublin. Accessed March 25, 2026.
Protein tyrosine phosphatase function: the substrate perspective - PMC - NIH. Accessed March 25, 2026.
Kinetics - Control Of Enzyme Activity - MCAT Content - Jack Westin. Accessed March 25, 2026.
Non-Radioactive Phosphatase Assay Systems - Promega Corpor
pNPP Phosphatase Assay Kit - Sigma-Aldrich. Accessed March 25, 2026.
New Substrates and Enzyme Assays for the Detection of Mucopolysaccharidosis III (Sanfilippo Syndrome) Types A, B, C and D by Tandem Mass Spectrometry - PMC. Accessed March 25, 2026.
Phosphoprotein Phosphatases (Tyrosine) - Sigma-Aldrich. Accessed March 25, 2026.
Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride - Benchchem. Accessed March 25, 2026.
The Equations of Enzyme Kinetics - Chemistry LibreTexts. Accessed March 25, 2026.
Enzymes II - Doctor 2023. Accessed March 25, 2026.
Two-step mechanism of protein phosphotyrosine phosphatases. The...
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
Enzyme kinetics - YouTube. Accessed March 25, 2026.
(PDF)
US20110244499A1 - Methods of enzymatic hydrolysis - Google P
Technical Support Center: Troubleshooting 2-Methoxybenzoyl Phosphate Synthesis
Welcome to the Technical Support Center for the synthesis and purification of 2-methoxybenzoyl phosphate. This highly specialized aromatic acyl phosphate is primarily utilized as a substrate for continuous fluorimetric a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-methoxybenzoyl phosphate. This highly specialized aromatic acyl phosphate is primarily utilized as a substrate for continuous fluorimetric and spectrophotometric acylphosphatase assays. Due to the highly reactive nature of the mixed anhydride linkage between the carboxylic and phosphoric acids, synthesizing this compound with high purity (typically >80–90%) is notoriously challenging.
This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting FAQs, and a self-validating protocol to minimize common impurities such as hydrolysis products and symmetrical anhydrides.
Experimental Workflow & Impurity Pathways
The following diagram maps the critical synthesis workflow, highlighting the exact stages where impurities are introduced and how they propagate through the reaction.
Synthesis workflow of 2-methoxybenzoyl phosphate highlighting primary impurity pathways.
Troubleshooting FAQs
Q1: Why does my final product contain a high molar percentage of 2-methoxybenzoic acid and inorganic phosphate?A1: This is the most common issue in acyl phosphate synthesis and is caused by hydrolysis . The acyl phosphate bond is highly electrophilic and exceptionally sensitive to nucleophilic attack by water.
Causality & Mechanism: Even trace atmospheric moisture can attack the carbonyl carbon of the mixed anhydride, cleaving the bond to yield 2-methoxybenzoic acid and inorganic phosphate (
Pi
). Furthermore, the intrinsic fluorescence of 2-methoxybenzoyl phosphate (emission at 390 nm) practically disappears upon this hydrolysis, which can ruin downstream kinetic assays (1).
Resolution: Ensure rigorous Schlenk techniques. Use freshly distilled, anhydrous tetrahydrofuran (THF) or diethyl ether. Glassware must be flame-dried under vacuum. Store the final isolated product at -80°C in a desiccator, as degradation occurs rapidly at room temperature.
Q2: My
31
P-NMR and
1
H-NMR show the presence of di-(2-methoxybenzoyl) anhydride. How did this form and how can I prevent it?A2: This impurity arises from disproportionation and side-reactions with unreacted acyl chloride.
Causality & Mechanism: If the reaction temperature exceeds 0°C, or if there is a localized excess of the 2 relative to the phosphate salt, the newly formed acyl phosphate can act as a nucleophile. Its phosphate leaving group is displaced by another equivalent of the acyl chloride, forming the symmetrical anhydride and releasing pyrophosphate or inorganic phosphate.
Resolution: Maintain the reaction temperature strictly between -20°C and -10°C. Always add the 2-methoxybenzoyl chloride dropwise to a stirred solution containing a stoichiometric excess of the phosphate salt (e.g., triethylammonium phosphate or silver phosphate).
Q3: How can I reliably monitor the purity of the phosphodonor preparation in real-time?A3: Relying solely on UV absorbance can be misleading due to overlapping spectra of the impurities.
Causality & Mechanism: While the conversion of 2-methoxybenzoyl phosphate to 2-methoxybenzoate has a known differential extinction coefficient (
Δϵ301nm=2.7mM−1cm−1
) (3), unreacted acyl chloride and symmetrical anhydrides also absorb strongly in the UV region. Contaminants in these preparations are almost exclusively hydrolysis products.
Resolution: Implement a dual-validation system using
31
P-NMR and fluorimetry.
31
P-NMR will clearly distinguish the acyl phosphate (typically around -5 ppm) from inorganic phosphate (0 ppm) and pyrophosphates (complex multiplets). Fluorimetry can be used to confirm the intact acyl phosphate via its intense 390 nm emission band.
Quantitative Data: Impurity Profiling & Analytics
To ensure the integrity of your synthesis, compare your analytical results against this standardized impurity profile table:
Impurity Profile
Chemical Species
Primary Cause
Analytical Detection
Prevention Strategy
Hydrolysis Product
2-Methoxybenzoic acid +
Pi
Trace moisture, high temp
31
P-NMR (~0 ppm), Loss of 390nm fluorescence
Rigorous Schlenk techniques, store at -80°C
Disproportionation
Di-(2-methoxybenzoyl) anhydride
Excess acyl chloride, temp >0°C
1
H-NMR (aromatic shifts), UV Absorbance
Maintain -20°C, dropwise inverse addition
Unreacted Precursor
2-Methoxybenzoyl chloride
Incomplete reaction
GC-MS, UV Absorbance
Stoichiometric excess of phosphate salt
Polyphosphates
Pyrophosphate derivatives
Excess base/phosphate
31
P-NMR (multiplets, -10 to -20 ppm)
Precise stoichiometric control during salt prep
Self-Validating Experimental Protocol
This methodology utilizes the triethylammonium phosphate method, optimized for high-purity yield and built-in self-validation checkpoints.
Step 1: Preparation of the Phosphate Salt
Dissolve 10 mmol of anhydrous phosphoric acid in 20 mL of freshly distilled, anhydrous THF under a nitrogen atmosphere.
Slowly add 20 mmol of anhydrous triethylamine at 0°C to form the bis(triethylammonium) phosphate salt.
Validation Check 1: Remove a 10 µL aliquot, dilute in
D2O
, and run a rapid
31
P-NMR. A single peak near 0 ppm confirms the uniform formation of the phosphate salt without pyrophosphate impurities.
Step 2: Acylation Reaction
Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath.
Dissolve 8 mmol of 2-methoxybenzoyl chloride in 10 mL of anhydrous THF.
Add the acyl chloride solution dropwise over 30 minutes to the vigorously stirred phosphate solution.
Mechanistic Note: The inverse addition (adding acyl chloride to an excess of phosphate) combined with cryogenic temperatures suppresses the disproportionation pathway that leads to symmetrical anhydrides.
Step 3: Purification via Cold Precipitation
Stir the mixture for an additional 2 hours at -20°C.
Filter the precipitated triethylammonium chloride salt rapidly through a pre-chilled Schlenk frit under nitrogen.
Concentrate the filtrate under high vacuum at 0°C to approximately 5 mL.
Induce precipitation of the 2-methoxybenzoyl phosphate by adding 30 mL of pre-chilled (-20°C) anhydrous diethyl ether/hexane (1:1 v/v).
Validation Check 2: Take a small aliquot of the precipitate and measure its fluorescence (excitation in the near UV region). An intense emission at 390 nm confirms the presence of the intact acyl phosphate, validating that hydrolysis has not occurred during workup.
Step 4: Isolation and Storage
Collect the precipitate via vacuum filtration, wash with cold hexane, and dry under high vacuum for 1 hour.
Store the highly labile product immediately at -80°C in a sealed, desiccated container.
References
Paoli, P., Camici, G., Manao, G., & Ramponi, G. (1995). "2-Methoxybenzoyl phosphate: a new substrate for continuous fluorimetric and spectrophotometric acyl phosphatase assays." Experientia, 51(1), 57-62. Available at:[Link]
Schuster, S., et al. "Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors." Biochemistry - ACS Publications. Available at:[Link]
Technical Support Center: Optimizing pH for 2-Methoxybenzoyl Phosphate Stability
Welcome to the technical support center for 2-methoxybenzoyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorescent substrate in their wor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-methoxybenzoyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorescent substrate in their work. As a high-energy acyl phosphate, 2-methoxybenzoyl phosphate offers unique advantages, particularly in continuous enzyme assays.[1] However, its utility is intrinsically linked to its hydrolytic stability, which is critically dependent on experimental conditions, most notably pH.
This document provides in-depth, field-proven insights to help you navigate the challenges of working with this reactive molecule. We will move from foundational concepts to specific troubleshooting scenarios and validated experimental protocols, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of 2-methoxybenzoyl phosphate.
Q1: What is 2-methoxybenzoyl phosphate and why is it so sensitive to pH?
A: 2-Methoxybenzoyl phosphate is an aromatic acyl phosphate, a type of mixed anhydride formed between 2-methoxybenzoic acid and phosphoric acid. Acyl phosphates are classified as "high-energy" compounds because the P-O-C anhydride bond is thermodynamically unstable and prone to cleavage.[2] They are considered "activated carboxylic acids," making them highly reactive towards nucleophiles, including water.[3][4] This inherent reactivity is the basis for their utility in biochemical assays but also the root of their instability. The rate of hydrolysis is highly dependent on the concentration of available nucleophiles (H₂O and OH⁻) and catalysts (H⁺), which are directly determined by the solution's pH.
Q2: What is the primary degradation pathway for 2-methoxybenzoyl phosphate?
A: The primary degradation pathway is hydrolysis. This is a nucleophilic acyl substitution reaction where a water molecule attacks the electrophilic carbonyl carbon of the 2-methoxybenzoyl group. The phosphate moiety is an excellent leaving group, facilitating the reaction. The final degradation products are 2-methoxybenzoic acid and inorganic phosphate. This hydrolytic instability is a known characteristic of acyl phosphates.[5]
Q3: What is the expected stability of 2-methoxybenzoyl phosphate across the pH spectrum (acidic, neutral, alkaline)?
A: The stability of 2-methoxybenzoyl phosphate follows a predictable, yet critical, pattern seen with many phosphate esters:
Strongly Acidic Conditions (pH < 4): Stability is generally low due to acid-catalyzed hydrolysis. The carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Neutral to Mildly Acidic Conditions (pH 4 - 7): This range often represents a "zone of maximal stability." In this window, the concentrations of both H⁺ (for acid catalysis) and OH⁻ (a potent nucleophile for base catalysis) are minimized. However, even at neutral pH, some phosphate monoesters can be unstable due to specific hydrolysis mechanisms.[2] For many applications, a pH between 5.0 and 6.5 is a good starting point to balance stability with experimental requirements.
Alkaline Conditions (pH > 8): Stability decreases rapidly as the pH becomes more alkaline. This is due to base-catalyzed hydrolysis, where the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is typically very efficient, leading to rapid degradation of the molecule.[6][7]
Q4: How might the 2-methoxy group influence the compound's stability?
A: The 2-methoxy (or o-methoxy) group influences stability through a combination of electronic and steric effects. The methoxy group is electron-donating via resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an unsubstituted benzoyl phosphate. However, its placement at the ortho position can also introduce steric hindrance, which may affect how nucleophiles approach the reaction center or how the molecule is solvated. These effects are complex, but the compound remains a highly reactive acyl phosphate.
Q5: Can buffer components actively participate in the degradation of 2-methoxybenzoyl phosphate?
A: Absolutely, and this is a critical and often overlooked factor. Certain buffer species are not inert spectators. Buffers containing nucleophilic groups, such as phosphate and carboxylate (citrate, acetate), can act as catalysts. For instance, the dibasic form of phosphate (HPO₄²⁻) can function as a nucleophile, directly attacking the acyl phosphate in a reaction that competes with water-based hydrolysis.[2][8] This can significantly accelerate degradation even at a seemingly "safe" pH. Therefore, selecting a non-nucleophilic buffer is paramount for maximizing stability.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem: My 2-methoxybenzoyl phosphate solution is degrading much faster than expected.
This is the most common issue users face. If you observe a rapid loss of signal (for fluorescence-based assays) or see significant degradation product formation (via HPLC or NMR), consider the following causes and solutions.
Possible Cause
Explanation & Troubleshooting Steps
1. Incorrect pH
The pH of your final solution may be outside the optimal stability range (typically pH 5.0-6.5). Solution: 1) Always verify the pH of your final experimental buffer with a calibrated pH meter. 2) Do not assume the pH of a stock buffer will remain the same after dilution or addition of other reagents. 3) Prepare fresh buffers and re-calibrate your meter regularly.
2. Inappropriate Buffer System
You may be using a buffer with nucleophilic properties that is actively catalyzing the degradation. Phosphate buffer is a common culprit.[8][9] Solution: Switch to a non-nucleophilic "Good's" buffer appropriate for your target pH range. For example, use MES for pH 5.5-6.7 or HEPES for pH 7-8. See Table 1 for more recommendations.
3. Elevated Temperature
Hydrolysis, like most chemical reactions, is accelerated by higher temperatures. Solution: 1) Prepare stock solutions of 2-methoxybenzoyl phosphate in a suitable anhydrous organic solvent (e.g., acetonitrile or DMF) and store at -20°C or -80°C. 2) When preparing aqueous working solutions, do so immediately before use and keep them on ice at all times. 3) Run your experiments at the lowest temperature compatible with your system.
4. Metal Ion Contamination
Divalent metal ions (e.g., Mg²⁺, Ca²⁺) can act as Lewis acids, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby accelerating hydrolysis.[3][4] Solution: Use high-purity water (18 MΩ·cm) and high-purity buffer reagents. If metal ions are not required for your experiment, consider adding a small amount of a chelating agent like EDTA to sequester any trace metal contaminants.
Problem: I am observing high variability and poor reproducibility between experiments.
Possible Cause
Explanation & Troubleshooting Steps
1. Inconsistent Solution Age
The compound degrades continuously in aqueous solution. A solution prepared an hour ago will have a lower effective concentration than one prepared seconds ago. Solution: Implement a strict protocol of preparing aqueous working solutions of 2-methoxybenzoyl phosphate immediately before starting each experiment. Never use aqueous solutions from a previous day.
2. Insufficient Buffer Capacity
If your reaction generates or consumes protons, the pH of the solution can drift during the experiment, moving into a region of lower stability. Solution: Ensure your buffer concentration is sufficient to handle the pH changes in your specific system. A typical starting point is 25-50 mM. If significant pH changes are expected, a higher buffer concentration may be necessary.
Section 3: Experimental Protocols & Data
Protocol 1: A Self-Validating pH Stability Study
This protocol provides a framework for determining the stability of 2-methoxybenzoyl phosphate in your specific experimental buffers.
Objective: To quantify the rate of hydrolysis of 2-methoxybenzoyl phosphate at different pH values.
Methodology: The disappearance of 2-methoxybenzoyl phosphate is monitored over time using reverse-phase HPLC (RP-HPLC) or its intrinsic fluorescence.[1]
Step-by-Step Procedure:
Buffer Preparation: Prepare a series of 50 mM buffers at your desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Use the same buffer species if possible (e.g., a citrate-phosphate buffer system) or select appropriate non-nucleophilic buffers for each pH (see Table 1).
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 2-methoxybenzoyl phosphate in anhydrous acetonitrile.
Initiate Experiment: For each pH value, bring the buffer to the desired temperature (e.g., 25°C) in a thermostatted vessel.
Spiking: Add a small volume of the stock solution to the buffer to achieve the final desired concentration (e.g., 100 µM). Mix rapidly. This is your T=0 sample.
Time-Point Sampling (T=0): Immediately withdraw an aliquot from the T=0 sample and quench the reaction.
For HPLC analysis: Quench by mixing with an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).
For fluorescence analysis: Immediately measure the fluorescence (e.g., Excitation ~350 nm, Emission ~390 nm).[1]
Incubation & Sampling: Incubate the remaining solution at the set temperature. Withdraw and quench aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
Analysis: Analyze all quenched samples by RP-HPLC, measuring the peak area of the 2-methoxybenzoyl phosphate peak. Alternatively, compare fluorescence readings to the T=0 value.
Data Analysis: For each pH, calculate the percentage of 2-methoxybenzoyl phosphate remaining at each time point relative to T=0. Plot % Remaining vs. Time. The slope of this line is related to the degradation rate constant.
Table 1: Recommended Buffer Systems for Stability Studies
pH Range
Recommended Buffer
pKa (at 25°C)
Comments & Rationale
3.0 - 5.0
Citrate
3.1, 4.7, 6.4
Use with caution. The carboxylate groups are weakly nucleophilic. Test against an alternative if possible.
5.5 - 6.7
MES
6.15
Highly Recommended. A non-nucleophilic "Good's" buffer. Ideal for this range.
6.5 - 7.5
MOPS
7.20
Highly Recommended. Another excellent non-nucleophilic "Good's" buffer.
7.0 - 8.2
HEPES
7.55
Highly Recommended. A very common and reliable non-nucleophilic biological buffer.
AVOID
Phosphate
2.1, 7.2, 12.3
Not Recommended. The HPO₄²⁻ species is nucleophilic and can catalyze hydrolysis, confounding stability results.[2][8]
AVOID
Acetate
4.76
Use with caution. Like citrate, the carboxylate anion is a potential nucleophile.
Section 4: Visualizing the Chemistry & Workflow
Diagram 1: pH-Dependent Hydrolysis Pathways
Caption: Key hydrolysis pathways for 2-methoxybenzoyl phosphate under different pH conditions.
Diagram 2: Experimental Workflow for a pH Stability Study
Caption: A step-by-step workflow for conducting a robust pH stability analysis.
References
Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology - ACS Publications. (2021).
Pathway selection between click and acyl transfer reactions driven by aminoacyl phosph
(PDF) Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties and theoretical calculations - ResearchGate. (2026).
Have someone ever found the phosphate buffer can accelerate the hydrolysis of thioester for a certain extent? | ResearchGate. (2018).
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - Frontiers. Frontiers.
Technical Support Center: Optimizing 2-Methoxybenzoyl Phosphate Workflows & Minimizing Side Reactions
Welcome to the Technical Support Center for 2-methoxybenzoyl phosphate applications. Designed for researchers, scientists, and drug development professionals, this guide addresses the chemical instability of aromatic acy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-methoxybenzoyl phosphate applications. Designed for researchers, scientists, and drug development professionals, this guide addresses the chemical instability of aromatic acyl phosphates.
2-Methoxybenzoyl phosphate is a highly reactive mixed anhydride of a carboxylic acid and phosphoric acid. It is widely utilized as a small-molecule phosphodonor in two-component signaling research (e.g., CheY phosphorylation)[1] and as a highly sensitive fluorogenic substrate for acylphosphatase assays[2]. Its intrinsic fluorescence (emission at 390 nm) is quenched upon hydrolysis, providing a real-time readout of enzymatic activity[2]. However, the dual electrophilicity of the acyl-phosphate bond makes it highly susceptible to side reactions such as spontaneous hydrolysis, aminolysis, and N-acylurea rearrangement during synthesis[3][4].
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize side reactions and ensure robust experimental integrity.
Section 1: Troubleshooting Guides & FAQs
Q1: Why is my baseline fluorescence rapidly dropping before I even add my target enzyme (e.g., acylphosphatase)?A1: You are observing spontaneous hydrolysis of the acyl-phosphate bond.
Causality: The mixed anhydride bond is highly electrophilic at both the carbonyl carbon and the phosphorus atom. In aqueous buffers, water acts as a nucleophile, cleaving the bond to yield 2-methoxybenzoic acid and inorganic phosphate[1][2]. While the 2-methoxy group provides some steric shielding compared to standard benzoyl phosphate, the bond remains labile at extreme pH levels.
Solution: Maintain the assay buffer strictly at pH 7.0. Keep the substrate stock on ice, protect it from light, and only add it to the reaction cuvette immediately prior to the enzyme. Always run a "no-enzyme" blank to calculate and subtract the spontaneous hydrolysis rate.
Q2: I am synthesizing 2-methoxybenzoyl phosphate in situ using a carbodiimide (e.g., EDC). Why am I getting low yields and an insoluble byproduct?A2: You are likely observing the formation of an N-acylurea side product.
Causality: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. If the phosphate nucleophile does not attack rapidly, this intermediate undergoes a spontaneous intramolecular rearrangement to form a stable, inactive N-acylurea[3].
Solution: Add a nucleophilic catalyst such as pyridine (typically 10% v/v in the reaction mixture). Pyridine rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This outcompetes the rearrangement pathway and efficiently transfers the acyl group to the phosphate, suppressing the N-acylurea byproduct[3][4].
Q3: Can I use Tris or HEPES buffer for my phosphorylation assays?A3: Avoid Tris buffer entirely.
Causality: Tris contains a primary amine. Because acyl phosphates are potent acylating agents, primary amines act as strong nucleophiles, leading to aminolysis (the formation of an unintended amide side product) rather than the desired target phosphorylation or hydrolysis[4].
Solution: Use strictly non-nucleophilic buffers such as MES, MOPS, or standard phosphate buffers (provided inorganic phosphate does not interfere with your downstream readout).
Q4: How do I verify the purity of my 2-methoxybenzoyl phosphate stock before an experiment?A4: Use a UV Absorbance and Acyl Phosphate Content Assay.
Causality: Lyophilized stocks degrade over time via hydrolysis, meaning your "pure" powder may contain significant fractions of 2-methoxybenzoate and inorganic phosphate[1].
Solution: Measure the change in the extinction coefficient (
Δϵ301nm=2.7 mM−1cm−1
) upon forced complete hydrolysis to quantify the exact concentration of the active acyl phosphate fraction[1].
Section 2: Mechanistic Degradation Pathways
Mechanistic pathways of 2-methoxybenzoyl phosphate: target reactions vs. common side reactions.
This protocol utilizes the intrinsic fluorescence of 2-methoxybenzoyl phosphate to monitor enzymatic hydrolysis in real-time[2].
Step 1: Buffer Preparation
Prepare a non-nucleophilic assay buffer (e.g., 0.1 M MES, pH 7.0). Causality: MES prevents aminolysis side reactions and pH 7.0 minimizes acid/base-catalyzed spontaneous hydrolysis.
Step 2: Substrate Thawing & Addition
Thaw the lyophilized 2-methoxybenzoyl phosphate potassium salt on ice. Immediately add to the cuvette to a final concentration of 0.1 mM.
Step 3: Baseline Validation (Self-Validating Step)
Record the fluorescence emission at 390 nm (excitation at ~290 nm) for 2 minutes before adding the enzyme. Causality: This establishes the spontaneous hydrolysis rate. If the baseline drop is >5% per minute, the buffer pH is incorrect or the cuvette is contaminated with nucleophiles.
Step 4: Enzymatic Reaction
Add the acylphosphatase enzyme. Record the rapid quenching of fluorescence at 390 nm as the substrate is converted to 2-methoxybenzoate[2].
Step 5: Data Correction
Subtract the spontaneous hydrolysis slope (from Step 3) from the enzymatic hydrolysis slope to determine the true initial velocity (
v0
).
Protocol 2: Small-Molecule Phosphorylation of Response Regulators (e.g., CheY)
This protocol uses 2-methoxybenzoyl phosphate as a phosphodonor to generate phosphorylated CheY (P-CheY)[1].
Step 1: Purity Verification (Self-Validating Step)
Before the assay, measure the UV absorbance of the substrate stock at 301 nm. Force complete hydrolysis of a small aliquot using 0.1 M HCl, and measure the absorbance again. Use
Δϵ301nm=2.7 mM−1cm−1
to calculate the exact active concentration[1]. Causality: Substrate stocks often contain 10-30% hydrolyzed contaminants; knowing the exact active concentration ensures accurate reaction stoichiometry.
Step 2: Reaction Assembly
Mix CheY protein (e.g., 50 µM) in 50 mM HEPES (pH 7.0), 10 mM MgCl2. Causality: Mg2+ is strictly required for the coordination of the phosphoryl transfer in response regulators.
Step 3: Phosphorylation Initiation
Initiate the reaction by adding the verified 2-methoxybenzoyl phosphate stock (final concentration 1-5 mM). Keep the reaction at 25°C.
Step 4: Substrate Turnover Monitoring
Monitor the steady-state turnover by tracking the continuous UV absorbance change at 301 nm, which directly correlates to the consumption of the phosphodonor[1].
Section 4: Experimental Workflow Visualization
Optimized experimental workflow to minimize degradation of 2-methoxybenzoyl phosphate in assays.
Section 5: Quantitative Data Summary
The following table summarizes the key photophysical and kinetic parameters of 2-methoxybenzoyl phosphate compared to the traditional benzoyl phosphate substrate, highlighting why the methoxy derivative provides superior assay sensitivity[1][2].
Parameter
2-Methoxybenzoyl Phosphate
Benzoyl Phosphate
Δϵ
upon hydrolysis
2.7 mM−1cm−1
(at 301 nm)
0.6 mM−1cm−1
(at 285 nm)
Fluorescence Emission Max
390 nm (Intense)
Non-fluorescent
Typical Stock Purity
70–90%
60–75%
Major Degradation Contaminants
2-Methoxybenzoate, Inorganic Phosphate
Benzoate, Inorganic Phosphate
Primary Application
High-sensitivity continuous fluorimetric assays
Standard UV spectrophotometric assays
References
Acyl phosphates as chemically fueled building blocks for self-sustaining protocells. ResearchGate. 3
Acylphosphates as versatile transient species in reaction networks and optical catalyst screenings. ChemRxiv. 4
Activities of soluble enzymes and of microsomal ATPases in muscle from... ResearchGate. 2
Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors. Biochemistry - ACS Publications. 1
Hydrolysis by horse muscle acylphosphatase of (Ca2+ + Mg2+)-ATPase phosphorylated intermediate. Research Bank - Mad Barn.5
comparison of 2-methoxybenzoyl phosphate and acetyl phosphate
An In-Depth Comparative Guide to 2-Methoxybenzoyl Phosphate and Acetyl Phosphate A Senior Application Scientist's Field Guide to Acylating and Phosphorylating Agents For researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to 2-Methoxybenzoyl Phosphate and Acetyl Phosphate
A Senior Application Scientist's Field Guide to Acylating and Phosphorylating Agents
For researchers, scientists, and drug development professionals navigating the landscape of high-energy phosphate compounds, the choice of reagent is paramount. Acyl phosphates, characterized by a reactive phosphoanhydride bond, serve as critical tools for acylation and phosphorylation. This guide provides an in-depth, objective comparison between two prominent acyl phosphates: the biologically ubiquitous Acetyl Phosphate (AcP) and the synthetic aromatic derivative, 2-Methoxybenzoyl Phosphate .
We will move beyond a simple cataloging of properties to explore the causal relationships between their distinct structures and their performance in experimental settings. This analysis is designed to empower you with the technical insights needed to select the optimal reagent for your specific application, be it metabolic research, enzyme kinetics, or novel bioconjugation strategies.
Core Structural and Physicochemical Distinctions
At a fundamental level, the difference between these two molecules lies in the acyl group attached to the phosphate moiety. Acetyl phosphate features a simple, small methyl group, whereas 2-methoxybenzoyl phosphate incorporates a larger, sterically demanding, and electronically nuanced aromatic ring. This structural divergence is the primary determinant of their differing reactivity, stability, and utility.
The utility of an acyl phosphate is defined by the balance between its stability in storage and in aqueous buffers, and its reactivity towards a target nucleophile.
Hydrolytic Stability
An acyl phosphate's susceptibility to hydrolysis is a critical parameter for experimental design, dictating its effective lifetime in solution.
Acetyl Phosphate (AcP): AcP is reasonably stable in aqueous solutions at ambient temperatures and neutral pH, with a half-life of several hours.[1][6] Its stability is, however, highly sensitive to temperature; at 50°C, it undergoes complete hydrolysis within 3-5 hours.[6] While less affected by pH than temperature, its hydrolysis is accelerated under strongly acidic or alkaline conditions.[6][7] The presence of certain organic solvents, such as dimethyl sulfoxide (DMSO), can dramatically increase the rate of hydrolysis by orders of magnitude.[8]
2-Methoxybenzoyl Phosphate: Direct, comprehensive kinetic data for the hydrolysis of 2-methoxybenzoyl phosphate is not as widely published. However, its stability can be inferred from related aromatic phosphate esters. The hydrolysis of such compounds is pH-dependent.[9] The electronic and steric effects of the ortho-methoxy group play a significant role. The methoxy group is electron-donating via resonance but electron-withdrawing inductively, creating a complex electronic environment at the carbonyl carbon.[10] Crucially, the bulky ortho-substituent imposes steric hindrance around the reactive carbonyl center, which can decrease the rate of nucleophilic attack by water, potentially conferring greater stability under certain conditions compared to unhindered acyl phosphates.
Acylating vs. Phosphorylating Potential
The high-energy nature of the phosphoanhydride bond allows these molecules to act as donors for either the acyl or the phosphoryl group.
Acetyl Phosphate: Possessing a high standard free energy of hydrolysis (−43.3 kJ/mol), AcP is a potent phosphoryl donor, capable of phosphorylating nucleosides like ADP to generate ATP, a cornerstone of its use in ATP regeneration systems.[3][11] It also functions as an acetylating agent, particularly at alkaline pH where the amino groups of proteins and other biomolecules become more nucleophilic and can be acetylated.[1][6][12]
2-Methoxybenzoyl Phosphate: This molecule was specifically developed as a substrate for acyl phosphatases, enzymes that hydrolyze the acyl-phosphate bond. Its primary utility lies in its function as an acyl group donor . Upon hydrolysis, it releases 2-methoxybenzoate and inorganic phosphate. A unique and highly valuable feature is its intrinsic fluorescence; the intact molecule has an emission band at 390 nm which disappears upon hydrolysis, providing a direct, continuous method for monitoring reaction progress without the need for coupled assays. While theoretically capable of acting as a phosphorylating agent, its design and documented applications are centered on its role as a fluorogenic acylating reagent.
Applications in Research and Development
The distinct properties of AcP and 2-methoxybenzoyl phosphate lead them to be employed in very different areas of scientific investigation.
Acetyl Phosphate: The Biological Workhorse
Biochemical and Metabolic Research: As a key intermediate in the Pta-AckA pathway in bacteria, AcP is central to studies of bacterial metabolism, signaling, and adaptation.[1][3] It has been shown to directly phosphorylate two-component response regulators, acting as a global signal that connects metabolism to gene expression.[3][13]
In Vitro ATP Regeneration: Its ability to phosphorylate ADP to ATP is widely exploited in biocatalytic processes that require ATP as a cofactor.[11][14] Using AcP is often more cost-effective and stable than directly adding high concentrations of ATP.
Prebiotic Chemistry: Its relative stability and ability to form in simple aqueous conditions from thioacetate have made it a subject of interest in origin-of-life research as a potential primordial energy currency.[6]
2-Methoxybenzoyl Phosphate: The Analytical Tool
Enzyme Kinetics and Assays: Its primary and most powerful application is as a continuous fluorimetric substrate for acyl phosphatases. This allows for real-time, high-throughput screening of enzyme inhibitors and detailed mechanistic studies.
Bioconjugation and Chemical Synthesis: While this specific molecule is optimized for assays, the broader class of substituted acyl phosphates is being explored for biomimetic acylation reactions in aqueous media, including peptide synthesis.[15] The 2-methoxybenzoyl moiety is a common structural motif in medicinal chemistry, and its targeted delivery via an acyl phosphate intermediate represents a potential area for future development.[16][17]
Experimental Protocols and Methodologies
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and application of these reagents. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.
Diagram: General Acyl Phosphate Reactivity
This diagram illustrates the core function of an acyl phosphate as an acyl group donor to a generic nucleophile (Nu-H).
Caption: Experimental workflow for a continuous fluorimetric acyl phosphatase assay.
Conclusion and Strategic Recommendations
The comparison between 2-methoxybenzoyl phosphate and acetyl phosphate is not one of superior versus inferior, but of specialized function.
Choose Acetyl Phosphate when your research involves reconstituting biological pathways , studying bacterial metabolism , or when you require a cost-effective, high-energy phosphoryl donor for ATP regeneration . Its biological relevance is its greatest strength.
Choose 2-Methoxybenzoyl Phosphate when your objective is to perform precise kinetic characterization of acyl phosphatases or other esterases. Its value lies in its function as a purpose-built analytical tool that provides a convenient and continuous fluorescent readout, ideal for high-throughput screening and detailed mechanistic studies.
The future of acyl phosphate chemistry will likely involve the development of new aromatic derivatives with tailored steric and electronic properties. By modifying the substituents on the benzoyl ring, it may be possible to create novel acylating agents for highly selective bioconjugation or to design new fluorogenic probes for a wider range of enzymes, further expanding the powerful toolkit available to the modern life scientist.
References
Fiveable. (2025, August 15).
Camprubi, E., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Origins of Life and Evolution of Biospheres.
Wikipedia.
Weinrick, B., et al. (2005).
de Meis, L. (1984). Role of Water Activity on the Rates of Acetyl Phosphate and ATP Hydrolysis. The Journal of Biological Chemistry.
PrepChem.com.
Avramova, A. A., & Avramov, L. A. (2007). A Novel Method for the Synthesis of Acetyl Phosphate.
Kuhn, M. L., et al. (2014).
Koshland, D. E. Jr. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Journal of the American Chemical Society.
Ren, J., et al. (2022). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization.
Gunning, P. T. (2007).
BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
Cha, E. J., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics.
Costello, A. M., et al. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development.
Pappas, C. G., et al. (2024). Pathway selection between click and acyl transfer reactions driven by aminoacyl phosphates.
Chemistry LibreTexts. (2022, July 20). 11.
Mondal, M., & van der Weijden, K. (2022).
Kirby, A. J., & Nome, F. (2015). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry.
BenchChem. (2025).
McKay, C. S., & Finn, M. G. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Journal of the American Chemical Society.
Paoli, P., et al. (1995).
BenchChem. (2025).
Sharma, R. K., et al. (2014). Kinetic study of the hydrolysis of di-2-methoxy-4-nitroaniline phosphate in buffer media. Journal of Applicable Chemistry.
AmeriWest Water Services.
Krimmer, T., et al. (2019).
McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators. The Journal of Biological Chemistry.
A Comparative Guide to 2-Methoxybenzoyl Phosphate and 4-Methoxybenzoyl Phosphate: Reactivity, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals In the landscape of bioorganic chemistry and drug development, acyl phosphates are pivotal intermediates, serving as activated carboxylate species for a var...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorganic chemistry and drug development, acyl phosphates are pivotal intermediates, serving as activated carboxylate species for a variety of transformations and as substrates for enzymatic studies. The subtle placement of a substituent on an aromatic ring can profoundly influence the reactivity and utility of these molecules. This guide provides an in-depth technical comparison of two isomeric acyl phosphates: 2-methoxybenzoyl phosphate and 4-methoxybenzoyl phosphate. We will explore how the ortho versus para positioning of the methoxy group dictates their electronic and steric properties, which in turn governs their stability, reactivity as phosphorylating agents, and applications in scientific research.
Structural and Electronic Differences: The Ortho vs. Para Dichotomy
The core difference between 2-methoxybenzoyl phosphate and 4-methoxybenzoyl phosphate lies in the position of the electron-donating methoxy (-OCH₃) group on the benzoyl moiety. This seemingly minor structural variance leads to significant differences in their electronic and steric profiles.
4-Methoxybenzoyl Phosphate: In the para position, the methoxy group exerts a strong +M (mesomeric or resonance) effect, donating electron density to the aromatic ring and, by extension, to the carbonyl group. This electron donation reduces the electrophilicity of the carbonyl carbon, which can decrease its susceptibility to nucleophilic attack. The inductive (-I) effect of the electronegative oxygen is also present but is generally outweighed by the resonance effect at the para position.
2-Methoxybenzoyl Phosphate: When positioned ortho to the carbonyl group, the methoxy group's electronic influence is more complex. It still exerts a +M effect, but the proximity to the reactive center also introduces a significant steric hindrance. This "ortho-effect" can sterically shield the carbonyl carbon from approaching nucleophiles. Furthermore, the inductive electron-withdrawing effect (-I) of the methoxy group may have a more pronounced impact on the reaction center due to its closer proximity.
The interplay of these electronic and steric factors is crucial in determining the relative stability and reactivity of the two isomers.
Comparative Reactivity and Stability
Hydrolytic Stability:
The rate of hydrolysis of acyl phosphates is highly dependent on the electrophilicity of the carbonyl carbon.
4-Methoxybenzoyl Phosphate: The strong electron-donating resonance effect of the para-methoxy group is expected to decrease the electrophilicity of the carbonyl carbon. This increased electron density should stabilize the molecule and, consequently, lead to a slower rate of hydrolysis compared to unsubstituted benzoyl phosphate. Studies on the hydrolysis of para-substituted benzoates have consistently shown that electron-donating groups decrease the reaction rate, a principle captured by the Hammett equation.[1][2][3]
2-Methoxybenzoyl Phosphate: The ortho-methoxy group presents a conflict between electronic and steric effects. While the electron-donating resonance effect is still present, steric hindrance around the carbonyl group can impede the approach of a water molecule (the nucleophile in hydrolysis). This steric inhibition of the reaction would suggest a slower hydrolysis rate. However, the ortho inductive effect could slightly increase the carbonyl carbon's electrophilicity. In many cases of ortho-substituted aromatic compounds, steric effects are the dominant factor in determining reaction rates.[4][5] Therefore, it is plausible that 2-methoxybenzoyl phosphate also exhibits a reduced hydrolysis rate compared to an unhindered analogue, though the exact rate relative to the 4-methoxy isomer is difficult to predict without direct experimental data.
Phosphorylating Potential:
Acyl phosphates are effective phosphorylating agents, transferring the phosphate group to a nucleophile. The efficiency of this transfer is related to the stability of the leaving group (the carboxylate).
The electronic effects of the methoxy group will influence the pKa of the corresponding benzoic acid. A higher pKa (weaker acid) corresponds to a less stable carboxylate anion, which can make it a better leaving group in some contexts. The electron-donating methoxy group increases the electron density on the carboxylate, making it a stronger base (higher pKa) compared to unsubstituted benzoate.
The relative phosphorylating ability will depend on the specific reaction and the nature of the nucleophile. For nucleophilic attack at the phosphorus atom, the electronic nature of the benzoyl leaving group plays a significant role.
Below is a table summarizing the expected differences based on theoretical principles:
Property
2-Methoxybenzoyl Phosphate
4-Methoxybenzoyl Phosphate
Rationale
Carbonyl Electrophilicity
Moderately Reduced
Significantly Reduced
Stronger resonance effect from the para position. Ortho position has competing inductive and steric effects.
Predicted Hydrolytic Stability
High
Very High
Electron donation from the methoxy group stabilizes the carbonyl. Steric hindrance in the ortho isomer also contributes.
Phosphorylating Potential
Good
Good
Both are effective phosphorylating agents, with reactivity influenced by the stability of the methoxybenzoate leaving group.
Spectroscopic Characterization: Insights from ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
While specific ³¹P NMR data for 2-methoxybenzoyl and 4-methoxybenzoyl phosphate are not widely published, we can predict general trends based on studies of substituted aryl phosphates. Electron-donating groups on the aryl ring tend to cause a downfield shift (higher ppm value) in the ³¹P NMR spectrum, indicating a more electron-rich phosphorus environment. Conversely, electron-withdrawing groups lead to an upfield shift.[6][7]
Therefore, one would anticipate that both methoxy-substituted benzoyl phosphates would exhibit ³¹P chemical shifts at a lower field (more deshielded) compared to unsubstituted benzoyl phosphate. The magnitude of this shift would be influenced by the net electronic effect of the ortho and para methoxy groups.
Applications in Research and Development
The distinct properties of 2-methoxybenzoyl phosphate and 4-methoxybenzoyl phosphate lend themselves to different applications in scientific research.
2-Methoxybenzoyl Phosphate:
Enzymatic Assays: 2-Methoxybenzoyl phosphate has been utilized as a substrate in enzymatic assays, particularly for phosphatases. Its susceptibility to enzymatic hydrolysis, coupled with potential changes in fluorescence or absorbance upon cleavage, makes it a useful tool for studying enzyme kinetics and screening for inhibitors.
4-Methoxybenzoyl Phosphate:
Organic Synthesis: The 4-methoxybenzoyl group (anisoyl group) is a common motif in organic synthesis, often used as a protecting group or as a precursor for more complex molecules.[8] 4-Methoxybenzoyl phosphate can serve as an activated form of 4-methoxybenzoic acid, facilitating its coupling with various nucleophiles under mild conditions. Its derivatives are found in a range of biologically active molecules and liquid crystals.[9][10]
Prodrug Design: The stability of the 4-methoxybenzoyl phosphate linkage could be exploited in the design of phosphate prodrugs, where the phosphate group enhances solubility and the benzoyl moiety is cleaved in vivo to release the active drug.[11]
Experimental Protocols
Synthesis of Methoxybenzoyl Phosphates
A general and effective method for the synthesis of acyl phosphates involves the reaction of the corresponding acyl chloride with a phosphate salt.
Protocol: General Synthesis of Methoxybenzoyl Phosphates
Preparation of the Acyl Chloride:
To a solution of 2-methoxybenzoic acid or 4-methoxybenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-methoxybenzoyl chloride or 4-methoxybenzoyl chloride. The product can be purified by distillation if necessary.
Formation of the Acyl Phosphate:
Dissolve dibenzyl phosphate in a dry, aprotic solvent such as acetonitrile.
Add a non-nucleophilic base, such as triethylamine, to the solution.
Slowly add a solution of the freshly prepared methoxybenzoyl chloride in the same solvent at 0 °C.
Stir the reaction mixture at room temperature for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid and brine. The organic layer is then dried and the solvent removed under reduced pressure.
The resulting dibenzyl-protected methoxybenzoyl phosphate can be purified by column chromatography. The benzyl protecting groups can be removed by hydrogenolysis to yield the final methoxybenzoyl phosphate.
Caption: General workflow for the synthesis of methoxybenzoyl phosphates.
Hydrolysis Assay
The rate of hydrolysis can be monitored spectrophotometrically by observing the change in absorbance of the acyl phosphate over time in a buffered aqueous solution.
Protocol: Spectrophotometric Hydrolysis Assay
Preparation of Solutions:
Prepare a stock solution of the methoxybenzoyl phosphate in a suitable organic solvent (e.g., acetonitrile).
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
Assay Procedure:
Equilibrate the buffer solution to the desired temperature in a cuvette inside a temperature-controlled spectrophotometer.
Initiate the reaction by adding a small aliquot of the methoxybenzoyl phosphate stock solution to the cuvette, ensuring rapid mixing.
Monitor the decrease in absorbance at a wavelength where the acyl phosphate has a significant absorbance that differs from the hydrolysis products (methoxybenzoic acid and inorganic phosphate). The optimal wavelength should be determined experimentally.
Record the absorbance at regular time intervals.
Data Analysis:
Plot the natural logarithm of the absorbance (ln(A)) versus time.
For a first-order reaction, this plot should be linear. The negative of the slope of this line will be the observed rate constant (k_obs).
A Comparative Guide to the Hydrolysis Kinetics of 2-Methoxybenzoyl Phosphate
For Researchers, Scientists, and Drug Development Professionals The Significance of Acyl Phosphates in Modern Chemistry Acyl phosphates, characterized by a mixed anhydride linkage between a carboxylic acid and phosphoric...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Acyl Phosphates in Modern Chemistry
Acyl phosphates, characterized by a mixed anhydride linkage between a carboxylic acid and phosphoric acid, are pivotal intermediates in numerous biochemical pathways and valuable reagents in organic synthesis.[1][2] Their heightened reactivity compared to other carboxylate derivatives makes them potent acylating agents, capable of participating in reactions such as thioesterification and amide bond formation.[2] In biological systems, compounds like 1,3-bisphosphoglycerate are central to metabolic processes such as glycolysis.[3][4] Understanding the hydrolytic stability and reactivity of acyl phosphates is therefore crucial for designing novel therapeutic agents and for developing efficient synthetic methodologies. This guide focuses on 2-methoxybenzoyl phosphate, a substituted aromatic acyl phosphate, to provide a framework for evaluating the kinetic impact of electronic and steric factors on hydrolytic pathways.
Mechanistic Pathways of Acyl Phosphate Hydrolysis
The hydrolysis of acyl phosphates can proceed through several distinct mechanistic pathways, the prevalence of which is dictated by factors such as pH, the nature of the acyl group, and the presence of catalysts. The reaction fundamentally involves the nucleophilic attack of a water molecule on the electrophilic phosphorus or carbonyl carbon atom. The key mechanistic possibilities for attack at the phosphorus center are:
Associative (AN+DN): A stepwise mechanism involving the formation of a pentacoordinate phosphorane intermediate.
Dissociative (DN+AN): A stepwise mechanism characterized by the initial formation of a metaphosphate intermediate.[1]
Concerted (ANDN): A mechanism where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state.
The hydrolysis of acyl phosphates is a complex process where the Michaelis complex is directly attacked by a water molecule to generate the reaction products.[5]
Caption: General mechanistic pathways for the hydrolysis of phosphate esters.
Comparative Kinetics of Benzoyl Phosphate Hydrolysis
While specific kinetic data for 2-methoxybenzoyl phosphate is not extensively reported, a robust comparative analysis can be constructed by examining the well-studied hydrolysis of benzoyl phosphate and its substituted derivatives. The 2-methoxy group, being ortho- and electron-donating, will exert both steric and electronic effects on the reaction rate.
The pH-Rate Profile
The rate of hydrolysis of acyl phosphates is highly dependent on the pH of the medium. A typical pH-rate profile exhibits distinct regions corresponding to different catalytically active species and mechanisms.[6]
Acid-Catalyzed Region (pH < 4): At low pH, protonation of a phosphate oxygen can increase the electrophilicity of the phosphorus atom, leading to an accelerated rate of hydrolysis.
pH-Independent Region (pH 4-8): In this region, the spontaneous hydrolysis of the monoanionic or dianionic species of the acyl phosphate often dominates. The rate is largely independent of pH in this range.[6]
Base-Catalyzed Region (pH > 9): At higher pH, the concentration of the highly nucleophilic hydroxide ion increases, leading to a rapid, second-order hydrolysis reaction.[6]
For N-benzoyl-4,5-diphenylimidazole derivatives, a similar three-region profile is observed, corresponding to hydronium ion-catalyzed, pH-independent, and hydroxide ion-catalyzed reactions.[6] The hydrolysis of pyrophosphates also shows a complex pH-rate profile, reflecting the different reactivities of various ionic species.
Effect of Substituents: The Role of the 2-Methoxy Group
The electronic nature of substituents on the benzoyl ring significantly influences the rate of hydrolysis.
Electron-Withdrawing Groups (EWGs): Substituents like nitro or chloro groups increase the electrophilicity of the carbonyl carbon and the phosphorus atom, making them more susceptible to nucleophilic attack. This generally leads to an increase in the hydrolysis rate.
Electron-Donating Groups (EDGs): The 2-methoxy group is an electron-donating group. It is expected to decrease the rate of hydrolysis relative to unsubstituted benzoyl phosphate by reducing the electrophilicity of the reaction center.
In studies of substituted N-benzoyl-4,5-diphenylimidazole derivatives, electron-donating substituents on the benzoyl group were found to decrease the rate of the pH-independent hydrolysis.[6] Similarly, for benzoylformate decarboxylase, electron-donating substituents increase the rate dependence on the decarboxylation step.[7]
Solvent Kinetic Isotope Effect (SKIE)
The solvent kinetic isotope effect (SKIE), determined by comparing the reaction rate in H₂O to that in D₂O (kH₂O/kD₂O), is a powerful tool for elucidating reaction mechanisms.[8]
Normal SKIE (kH₂O/kD₂O > 1): Suggests that a proton transfer is involved in the rate-determining step.
Inverse SKIE (kH₂O/kD₂O < 1): Often indicates a pre-equilibrium protonation step before the rate-determining step, or a change in the vibrational frequencies of solvent molecules in the transition state.[8][9] For example, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O.[8]
For the hydrolysis of substituted benzoylformates, the reaction was found to have a D₂O-sensitive step, indicating tetrahedral adduct formation.[7]
Catalysis by External Species
Buffer components can act as general bases, accepting a proton from the attacking water molecule in the transition state, thereby increasing its nucleophilicity. Phosphate dianion (HPO₄²⁻) has been shown to be an effective general base catalyst in the hydrolysis of some esters.[10][11]
Metal ions can significantly accelerate acyl phosphate hydrolysis by acting as Lewis acids.[12] They can coordinate to the phosphate oxygen atoms, increasing the electrophilicity of the phosphorus atom and activating it for nucleophilic attack.[13] Divalent metal ions like Zn(II) and Cu(II) have been shown to be effective catalysts in the hydrolysis of phosphate esters.[14][15] The catalytic role can involve several mechanisms, including providing a metal-bound hydroxide as the nucleophile or activating the leaving group.
Caption: Role of a metal ion (Mⁿ⁺) as a Lewis acid catalyst in acyl phosphate hydrolysis.
Quantitative Kinetic Data Comparison
The following table summarizes representative hydrolysis rate constants for various phosphate esters to provide a comparative context for 2-methoxybenzoyl phosphate.
Note: Data for 2-methoxybenzoyl phosphate is inferred from related compounds. The actual rate would need to be determined experimentally.
Experimental Protocols for Kinetic Analysis
A self-validating and trustworthy protocol is essential for obtaining reliable kinetic data. The following section details a robust methodology for the synthesis of 2-methoxybenzoyl phosphate and the subsequent kinetic analysis of its hydrolysis.
Synthesis of 2-Methoxybenzoyl Phosphate
The synthesis of 2-methoxybenzoyl phosphate can be achieved via the reaction of 2-methoxybenzoyl chloride with a suitable phosphate salt.
Step 1: Synthesis of 2-Methoxybenzoyl Chloride
The precursor, 2-methoxybenzoyl chloride, is synthesized by chlorinating 2-methoxybenzoic acid. Thionyl chloride is a common and effective chlorinating agent for this transformation.[20][21][22]
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, dissolve 2-methoxybenzoic acid in anhydrous toluene.
Add a catalytic amount of DMF (1-2 drops).
Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (2-3 equivalents).
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by the cessation of gas evolution and TLC).
After cooling, carefully remove the excess thionyl chloride and toluene by distillation under reduced pressure.
Purify the resulting crude 2-methoxybenzoyl chloride by vacuum distillation.[20]
Suspend dibasic potassium phosphate in anhydrous acetonitrile.
Cool the suspension in an ice bath.
Slowly add a solution of 2-methoxybenzoyl chloride in anhydrous acetonitrile to the stirred suspension.
Allow the reaction to stir at room temperature overnight.
Filter the reaction mixture to remove inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-methoxybenzoyl phosphate, which can be further purified if necessary.
Kinetic Measurement of Hydrolysis
The hydrolysis of 2-methoxybenzoyl phosphate can be monitored spectrophotometrically by following the increase in absorbance of the 2-methoxybenzoate product at its λ_max (around 295 nm).
Caption: Step-by-step workflow for the kinetic analysis of acyl phosphate hydrolysis.
Materials and Equipment: UV-Vis spectrophotometer with temperature control, quartz cuvettes, buffer solutions of desired pH (e.g., prepared according to standard protocols[23]), stock solution of 2-methoxybenzoyl phosphate in a suitable organic solvent (e.g., acetonitrile).
Procedure:
Set the spectrophotometer to the λ_max of 2-methoxybenzoate and equilibrate the instrument and a cuvette containing the buffer solution to 25 °C.[23]
Initiate the reaction by injecting a small aliquot of the 2-methoxybenzoyl phosphate stock solution into the cuvette. The final concentration should be low enough to ensure pseudo-first-order conditions (typically in the micromolar range).
Immediately begin recording the absorbance as a function of time.
Continue data collection for at least 3-5 half-lives, or until the absorbance reaches a stable plateau (A_∞).
Data Analysis:
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to the first-order rate equation:
A_t = A_∞ - (A_∞ - A₀)e^(-k_obs * t)
Alternatively, a plot of ln(A_∞ - A_t) versus time (t) will yield a straight line with a slope of -k_obs.[23]
This protocol provides a reliable framework for determining the hydrolytic rate constants under various conditions, enabling a comprehensive understanding of the factors governing the stability of 2-methoxybenzoyl phosphate.
Conclusion
The hydrolytic stability of 2-methoxybenzoyl phosphate is governed by a complex interplay of electronic and steric effects, pH, and the presence of catalytic species. By analogy with related benzoyl phosphates, the electron-donating 2-methoxy group is predicted to decrease the intrinsic rate of hydrolysis compared to the unsubstituted parent compound. The kinetic profile across a range of pH values, along with the influence of metal ions and general bases, provides a detailed picture of its reactivity. The experimental protocols outlined in this guide offer a robust methodology for researchers to quantitatively assess these kinetic parameters, providing critical data for applications in drug development, pro-drug design, and the synthesis of bioactive molecules.
References
Study.com. (n.d.). Acyl Phosphate: Hydrolysis & Glycolysis. Retrieved from [Link]
Taddei, N., Chiti, F., Paoli, P., Fiaschi, T., Camici, G., Raugei, S., & Ramponi, G. (2003). A nucleophilic catalysis step is involved in the hydrolysis of aryl phosphate monoesters by human CT acylphosphatase. The Journal of biological chemistry, 278(1), 147–153.
Pascal, R., & Pross, A. (2019). How Prebiotic Chemistry and Early Life Chose Phosphate. Life (Basel, Switzerland), 9(1), 23.
Chemistry LibreTexts. (2022, July 20). 11.6: Acyl Phosphates. Retrieved from [Link]
Moura, J. (2025). Schematic representation of the hydrolysis of the acyl phosphate bond... ResearchGate. Retrieved from [Link]
Ghayas, M. S., Siddiqui, H. H., & Khan, M. A. (2019). Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. Frontiers in Chemistry, 7, 218.
Hampshire, A. J., & Perona, J. J. (2001). Dynamic evidence for metal ion catalysis in the reaction mediated by a flap endonuclease. Journal of molecular biology, 305(4), 845–855.
Ross, D. G., & Raval, Y. (2019). Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review. Molecules (Basel, Switzerland), 24(4), 785.
Osuji, G. O., & Onyeozili, F. N. (2019). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 7, 608.
Paoli, P., Cirri, P., Caselli, A., Camici, L., Manao, G., Cappugi, G., Moneti, G., Pieraccini, G., Camici, G., & Ramponi, G. (1997). Common-type acylphosphatase: steady-state kinetics and leaving-group dependence. The Biochemical journal, 327 ( Pt 1)(Pt 1), 217–223.
Lee, J.-P., Lee, S.-S., & Lee, S.-H. (2015). Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society, 24(9), 1357-1360.
Nogami, H., & Uno, K. (1970). General Base Catalysis of Hydrolysis of Alkylaminoethyl Esters of Carboxylic Acids. Chemical & Pharmaceutical Bulletin, 18(4), 674-680.
Chem-Station. (2024, April 27). Solvent Isotope Effect. Retrieved from [Link]
Ghayas, M. S., Siddiqui, H. H., & Khan, M. A. (2019). Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. ResearchGate. Retrieved from [Link]
Morrow, J. R. (n.d.). Catalysis of Phosphate Diester Hydrolysis by Metal Ion Complexes. Retrieved from [Link]
El Seoud, O. A., Ruasse, M.-F., & Rodrigues, W. A. (2002). Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and o-iodosobenzoate. Journal of the Chemical Society, Perkin Transactions 2, (6), 1053–1058.
Polgár, L. (1971).
Pohl, M., & Jordan, F. (1995). Kinetics and Mechanism of Benzoylformate Decarboxylase Using 13C and Solvent Deuterium Isotope Effects on Benzoylformate and Benzoylformate Analogues. Biochemistry, 34(23), 7543-7552.
Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis1. Journal of the American Chemical Society, 83(21), 4400–4405.
Lense, S., & Schimer, J. (2020). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. International Journal of Molecular Sciences, 21(8), 2911.
Admiraal, S. J., & Herschlag, D. (2000). The Substrate-Assisted General Base Catalysis Model for Phosphate Monoester Hydrolysis: Evaluation Using Reactivity Comparisons. Journal of the American Chemical Society, 122(9), 2139-2143.
Blank, J., & Ulbrich-Hofmann, R. (2007). A Spectrophotometric Microtiterplate Assay to Determine the Transphosphatidylation Potential of Phospholipase D. ResearchGate. Retrieved from [Link]
Bocoum, A., Sia-Bell, A., Goyard, D., & Chenal, A. (2021).
Small, G. M., Burdett, K., & Connock, M. J. (1985). A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase. The Biochemical journal, 227(1), 205–210.
Farooqui, A. A., Taylor, W. A., & Horrocks, L. A. (1984). Spectrophotometric determination of lipases, lysophospholipases, and phospholipases. Journal of lipid research, 25(13), 1555–1562.
Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
Khan, M. N., & Kumar, S. (2018). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate. Retrieved from [Link]
Emsley, J., & Hall, D. (1986). The Chemistry of Phosphorus. Harper & Row.
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Bulgakov, B. A., Babkin, A. V., Dzhevakov, P. B., Bogolyubov, A. A., Sulimov, A. V., Kepman, A. V., Kolyagin, Y. G., Guseva, D. V., Rudyak, V. Y., & Chertovich, A. V. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
2-Methoxybenzoyl Phosphate Proper Disposal Procedures: A Technical Guide
As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who utilize 2-methoxybenzoyl phosphate. This compound is a highly specialized, aromatic acyl phosphate...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who utilize 2-methoxybenzoyl phosphate. This compound is a highly specialized, aromatic acyl phosphate primarily used as a high-sensitivity substrate for continuous fluorimetric and spectrophotometric assays of [1], as well as a small-molecule phosphodonor in two-component signal transduction research (e.g., CheY phosphorylation)[2].
While its unique optical properties make it invaluable at the bench, its chemical nature—a high-energy mixed anhydride—demands stringent, causality-driven disposal protocols. Improper handling of unreacted acyl phosphates can lead to spontaneous hydrolysis, unexpected pressure buildup in sealed waste containers, or cross-reactivity with nucleophilic waste streams.
This guide provides a comprehensive, self-validating operational plan for the safe quenching and disposal of 2-methoxybenzoyl phosphate.
Chemical Properties & Causality in Disposal
To understand why we dispose of 2-methoxybenzoyl phosphate in a specific manner, we must look at its structural thermodynamics. The acyl-phosphate bond is inherently unstable, designed by nature (and synthetic chemistry) to transfer its phosphoryl group efficiently.
At neutral pH, 2-methoxybenzoyl phosphate undergoes spontaneous hydrolysis with a half-life of several hours, yielding 2-methoxybenzoic acid (o-anisic acid) and inorganic phosphate[3]. Because the intact molecule is highly reactive, the core principle of its disposal is controlled pre-quenching . We intentionally drive the hydrolysis reaction to completion before the chemical ever enters the institutional hazardous waste stream.
Quantitative Data Summary
Understanding the optical properties is critical, as we will use them to self-validate our disposal protocol.
Property
Value
Operational Significance
Hydrolysis Products
2-Methoxybenzoic acid + Pi
Stable, non-reactive end-products for safe disposal.
UV Absorbance (
Δϵ301nm
)
2.7 mM⁻¹ cm⁻¹ (2720 M⁻¹ cm⁻¹)
4.3-fold higher than benzoyl phosphate; allows spectrophotometric tracking of degradation[1].
Fluorescence Emission
390 nm (near UV excitation)
Intense emission that disappears upon hydrolysis, providing a visual/fluorimetric validation of quenching[1].
Half-life (Neutral pH)
~Several hours
Dictates the required incubation time for complete pre-disposal quenching[3].
Self-Validating Disposal Protocol
Do not simply throw solid stocks or concentrated assay solutions into a general aqueous waste carboy. Follow this step-by-step methodology to ensure the reactive anhydride is neutralized.
Phase 1: Controlled Quenching (Hydrolysis)
Causality: By intentionally hydrolyzing the compound in a controlled environment, we eliminate the high-energy bond, preventing downstream reactions with incompatible chemical waste (e.g., primary amines or heavy metals).
Dissolution: For solid/lyophilized waste, dissolve the remaining 2-methoxybenzoyl phosphate in a mild, neutral buffer (e.g., 100 mM HEPES, pH 7.0)[4].
Incubation: Allow the solution to stand at room temperature in a loosely capped container (to prevent any minor pressure accumulation) for at least 24 hours (spanning >5 half-lives).
Self-Validation Step: To confirm the waste is safe for transfer, measure the fluorescence of an aliquot at 390 nm (excitation in near UV). The intense emission band will practically disappear once hydrolysis is complete [1]. Alternatively, monitor the UV absorbance at 301 nm until it stabilizes.
Phase 2: Segregation and Containment
Causality: Even after hydrolysis, the resulting 2-methoxybenzoic acid is a mild organic acid and must be segregated from strong oxidizers and bases to prevent exothermic acid-base reactions.
Transfer: Once validated, transfer the hydrolyzed aqueous mixture to a designated, chemically compatible liquid waste container (High-Density Polyethylene, HDPE, is preferred)[5].
Segregation: Ensure this container is strictly for aqueous organic waste. Do not mix with heavy metal waste, strong acids, or biohazardous materials[6].
Transfer: Submit a waste pickup request to your Environmental Health & Safety (EHS) department. Never dispose of these organic acids down the laboratory drain[8].
Decontamination of Laboratory Equipment
Equipment (such as quartz cuvettes or stopped-flow observation chambers) that has come into contact with 2-methoxybenzoyl phosphate must be decontaminated promptly to prevent baseline drift in future assays[3].
Primary Rinse: Flush the cuvette or chamber with 3-5 volumes of the neutral assay buffer (e.g., HEPES or Tris) to remove the bulk of the unreacted substrate. Collect this rinsate into the quenching container described in Phase 1.
Secondary Rinse: Flush with deionized water, followed by a final rinse with 70% ethanol or methanol to remove any residual 2-methoxybenzoic acid (which has higher solubility in organics).
Disposal of Rinsate: The solvent rinsate must be collected in a separate "Flammable Organic Waste" container[5].
Operational Workflow Visualization
The following diagram illustrates the logical flow of the quenching and disposal process, emphasizing the critical self-validation checkpoint.
Workflow for the safe quenching, validation, and disposal of 2-methoxybenzoyl phosphate.
References
Paoli, P., Camici, G., Manao, G., & Ramponi, G. (1995). "2-Methoxybenzoyl phosphate: a new substrate for continuous fluorimetric and spectrophotometric acyl phosphatase assays." Experientia, 51(1), 57-62.[Link]
Mayover, T. L., Halkides, C. J., & Stewart, R. C. (1999). "Kinetic Characterization of CheY Phosphorylation Reactions: Comparison of P-CheA and Small-Molecule Phosphodonors." Biochemistry, 38(8), 2259-2271.[Link]
Stanford Environmental Health & Safety. "Laboratory Deactivation and Move Guidelines." Stanford University. [Link]